molecular formula C7H5FO3 B1331377 3-Fluoro-2-hydroxybenzoic acid CAS No. 341-27-5

3-Fluoro-2-hydroxybenzoic acid

Cat. No.: B1331377
CAS No.: 341-27-5
M. Wt: 156.11 g/mol
InChI Key: GFHCXVJXSLGRJR-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5FO3 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109100. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHCXVJXSLGRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296394
Record name 3-Fluoro-2-hydroxybenzoic acid
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Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-27-5
Record name 341-27-5
Source DTP/NCI
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Record name 3-Fluoro-2-hydroxybenzoic acid
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Record name 3-fluoro-2-hydroxybenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Fluoro-2-hydroxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Fluoro-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 341-27-5), also known as 3-fluorosalicylic acid, is a fluorinated aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2] Its unique molecular structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, makes it a versatile building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[3][4] The presence of the fluorine atom critically influences the molecule's acidity and reactivity, often enhancing the biological activity of its derivatives.[3] This document provides a comprehensive overview of the chemical and physical properties, spectral data, reactivity, synthesis protocols, and safety information for this compound.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature, which facilitates its handling and storage.[3] It is soluble in methanol, aiding its use in various reaction mixtures.[3][4] Its key physical and chemical identifiers are summarized in the table below.

PropertyValueSource(s)
CAS Number 341-27-5[1][3][5][6]
Molecular Formula C₇H₅FO₃[1][5][6]
Molecular Weight 156.11 g/mol [1][2][5][6]
IUPAC Name This compound[1]
Synonyms 3-Fluorosalicylic acid, 2-Carboxy-6-fluorophenol[1][2]
Appearance White powder[3][4]
Melting Point 142-148 °C[2][3][5]
Boiling Point Not available[5]
Solubility Soluble in methanol[3][4]

Spectral Data

While specific spectra are proprietary, the structural features of this compound allow for the prediction of its characteristic spectral data. Spectroscopic analysis is crucial for confirming the identity and purity of the compound.

Spectroscopy TypeExpected Characteristics
¹H NMR Signals corresponding to the three aromatic protons, with splitting patterns influenced by fluorine and adjacent protons. A broad singlet for the carboxylic acid proton and a singlet for the phenolic hydroxyl proton would also be expected.
¹³C NMR Seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carboxyl carbon, the phenolic carbon, the fluorine-bonded carbon, and the four other aromatic carbons.
IR Spectroscopy - A very broad O-H stretching band (2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid. - A sharper O-H stretching band (3200-3500 cm⁻¹) for the phenolic group. - A strong, sharp C=O stretching band (1680-1710 cm⁻¹) for the carboxylic acid. - C=C stretching bands (1450-1600 cm⁻¹) for the aromatic ring. - A strong C-F stretching band (1100-1270 cm⁻¹).
Mass Spectrometry A molecular ion peak (M⁺) at approximately m/z = 156.02, corresponding to the molecular weight.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the phenolic hydroxyl, and the fluorine-substituted aromatic ring.[3] The electronegative fluorine atom enhances the acidity of both the carboxylic and phenolic protons and influences the regioselectivity of electrophilic aromatic substitution reactions.[3]

Key reactions include:

  • Esterification: The carboxylic acid group readily reacts with alcohols, such as methanol, in the presence of an acid catalyst to form the corresponding ester, Methyl 3-fluoro-2-hydroxybenzoate.[3][7]

  • Amidation: The carboxylic acid can be converted into amides, which are common linkages in pharmaceuticals, by reacting with amines using a coupling agent or after conversion to an acyl chloride.[3]

  • Ether Formation: The phenolic hydroxyl group can participate in etherification reactions with alkyl halides under basic conditions.[3]

Reactivity_Pathways mol This compound ester Ester Derivative mol->ester Alcohol (e.g., MeOH), H⁺ amide Amide Derivative mol->amide Amine, Coupling Agent ether Ether Derivative mol->ether Alkyl Halide, Base

Caption: Key reaction pathways of this compound.

Experimental Protocols

Synthesis of a Structurally Related Compound: 4-Fluoro-2-hydroxybenzoic Acid

While a specific protocol for this compound is not publicly detailed, the synthesis of the related isomer, 4-fluorosalicylic acid, from 2,4-difluorobenzoic acid provides a representative experimental methodology based on nucleophilic aromatic substitution.[8]

Materials:

  • 2,4-Difluorobenzoic acid (1 eq)

  • Sodium hydroxide (NaOH) (2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Concentrated hydrochloric acid (HCl)

  • Ice water

Procedure:

  • To a dry four-neck flask, add dimethyl sulfoxide (DMSO), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (253 g, 6.32 mol).[8]

  • Heat the mixture to 130 °C and maintain the reaction for approximately 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, cool the system to room temperature.[8]

  • Slowly pour the reaction solution into a large volume of ice water (e.g., 40 L).[8]

  • Adjust the pH of the solution to 2-3 using concentrated hydrochloric acid. Ensure the temperature does not exceed 20 °C during this process. A large amount of solid will precipitate.[8]

  • Continue stirring the mixture for 2 hours, then collect the solid product by vacuum filtration.[8]

  • Wash the filter cake with water to remove impurities.[8]

  • Dry the resulting white solid under reduced pressure at 60 °C for 12 hours to yield the final product.[8]

General Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of compounds like this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Quality Control start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Work-up & Precipitation reaction->workup purify Filtration & Washing workup->purify dry Drying under Vacuum purify->dry product Final Product dry->product analysis Purity & Identity Analysis (HPLC, NMR, MS) product->analysis

Caption: General workflow for chemical synthesis and analysis.

Biological Activity and Applications

This compound is primarily utilized as a crucial building block and intermediate in organic synthesis.[3][4] Its fluorinated structure is highly valued in medicinal chemistry for developing novel APIs.[4] While comprehensive studies on the specific biological activities of this isomer are limited, the broader class of hydroxybenzoic acids is known for a wide range of biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects.[9] It has also been noted for its use in fluorescence assays.[6] Its main application lies in R&D, where it serves as a foundational component for creating more complex and potentially bioactive compounds.[4]

Safety and Handling

According to aggregated GHS data, this compound is classified as an irritant and may be corrosive.[1] Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Hazard InformationDetailsSource(s)
Signal Word Warning / Danger[1]
Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)[1]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H314: Causes severe skin burns and eye damage (reported in 10% of notifications).[1]
Precautionary Statements P260, P261, P264, P280, P302+P352, P305+P351+P338, P405, P501[1]

Conclusion

This compound is a key chemical intermediate with a well-defined set of physical and chemical properties. Its value to researchers and drug development professionals lies in its versatile reactivity, allowing for the synthesis of diverse and complex molecular structures. The presence of a fluorine atom is a critical feature that can be leveraged to modulate the properties of derivative compounds. Adherence to appropriate safety protocols is essential when handling this compound due to its irritant and potentially corrosive nature.

References

In-Depth Technical Guide: 3-Fluoro-2-hydroxybenzoic Acid (CAS: 341-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid, also known as 3-fluorosalicylic acid, is a fluorinated aromatic carboxylic acid with the CAS number 341-27-5. Its structure, featuring a carboxylic acid group, a hydroxyl group, and a fluorine atom on the benzene ring, makes it a valuable building block in organic synthesis. The presence and position of the fluorine atom can significantly influence the molecule's acidity, lipophilicity, metabolic stability, and binding interactions, making it an attractive starting material for the development of novel pharmaceuticals and other bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic data, and potential applications of this compound.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below. The molecule's reactivity is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorine atom. The carboxylic acid can undergo esterification and amidation, while the hydroxyl group can participate in etherification and influences the aromatic ring's reactivity.[2] The electronegative fluorine atom impacts the acidity of both the carboxylic acid and the hydroxyl group and can influence the regioselectivity of further electrophilic aromatic substitution reactions.[2]

PropertyValueReference(s)
CAS Number 341-27-5[1]
Molecular Formula C₇H₅FO₃[1]
Molecular Weight 156.11 g/mol [1]
Appearance White to pale yellow crystalline powder[1]
Melting Point 142-145 °C[1]
Solubility Soluble in methanol[2]
IUPAC Name This compound
Synonyms 3-Fluorosalicylic acid, 2-Carboxy-6-fluorophenol
InChI 1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11)
InChIKey GFHCXVJXSLGRJR-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)O)C(=O)O

Synthesis

While several suppliers offer this compound, detailed experimental protocols in recent literature are scarce. A foundational synthesis was reported in the Journal of the American Chemical Society in 1950. The general synthetic approach often involves the introduction of the fluorine and hydroxyl groups onto a benzoic acid scaffold, or the carboxylation of a pre-functionalized fluorophenol.

Experimental Protocol: Synthesis of this compound

A representative synthesis based on historical literature is described below. Researchers should consult the original publication for precise details and safety precautions.

Reference: Journal of the American Chemical Society, 72, p. 5315, 1950.[1]

Reaction Scheme:

Synthesis 2-Amino-3-fluorobenzoic acid 2-Amino-3-fluorobenzoic acid This compound This compound 2-Amino-3-fluorobenzoic acid->this compound 1. Diazotization (NaNO2, H2SO4) 2. Hydrolysis (H2O, heat)

A potential synthetic route to this compound.

Materials:

  • 2-Amino-3-fluorobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Ice

Procedure:

  • Diazotization: A solution of 2-amino-3-fluorobenzoic acid in dilute sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis: The resulting diazonium salt solution is then slowly added to boiling water. The diazonium group is replaced by a hydroxyl group, leading to the formation of this compound, which may precipitate upon cooling.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Note: This is a generalized procedure. Specific quantities, reaction times, and purification methods should be optimized based on the original literature and laboratory conditions. Diazonium salts can be explosive when dry and should be handled with extreme caution in solution.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, typical spectral features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three aromatic protons, each exhibiting splitting due to coupling with the adjacent fluorine atom and other protons. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Aromatic CH7.0 - 7.8ddd, td, ddJ(H,H) ≈ 7-9, J(H,F) ≈ 3-10
OHBroad singlets-
COOHBroad singlets-
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct carbon signals. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit C-F coupling.

Carbon Predicted Chemical Shift (ppm) Predicted C-F Coupling (Hz)
C=O165 - 175Small
C-OH150 - 160Large
C-F155 - 165Very Large (¹JCF)
C-COOH110 - 120Small
Aromatic CH115 - 135Varies
FT-IR Spectroscopy

The FT-IR spectrum will be characterized by the following key absorptions:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500 - 3300 (broad)
O-H (Phenol)Stretching3200 - 3600 (broad)
C=O (Carboxylic Acid)Stretching1680 - 1710
C=C (Aromatic)Stretching1450 - 1600
C-F (Aryl Fluoride)Stretching1100 - 1400
C-OStretching1200 - 1300
Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 156. Common fragmentation patterns for benzoic acids include the loss of •OH (m/z 139) and •COOH (m/z 111). The presence of the fluorine atom will influence the fragmentation pathways.

Biological Activity and Applications in Drug Development

While this compound is primarily utilized as a chemical intermediate, its structural similarity to salicylic acid suggests potential biological activities.[2] Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties. The introduction of a fluorine atom can modulate these activities and introduce new pharmacological properties.

Currently, there is a lack of specific, publicly available data on the biological activity, mechanism of action, and involvement in signaling pathways of this compound itself. However, related fluorinated aromatic compounds have been investigated for a range of therapeutic applications. For instance, a cobalt-salen complex derived from the related compound 3-fluoro-2-hydroxybenzaldehyde has demonstrated anticancer activity with an IC₅₀ of 50 µM.[3]

Potential Areas of Investigation:

  • Anti-inflammatory Activity: Given its structural relation to salicylic acid, it could be investigated as an inhibitor of cyclooxygenase (COX) enzymes or other inflammatory mediators.

  • Anticancer Activity: Fluorinated compounds are prevalent in oncology drug discovery. This molecule could be a scaffold for developing new anticancer agents.

  • Antimicrobial Activity: Many phenolic compounds and their fluorinated derivatives exhibit antimicrobial properties.

Researchers are encouraged to explore the biological effects of this compound and its derivatives to uncover potential therapeutic applications. The workflow for such an investigation is outlined below.

Drug_Discovery_Workflow cluster_0 Initial Screening cluster_1 Hit to Lead cluster_2 Preclinical Development Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays  Test compound Hit Identification Hit Identification In vitro Assays->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies  Identify active compounds Lead Optimization Lead Optimization SAR Studies->Lead Optimization  Improve properties In vivo Studies In vivo Studies Lead Optimization->In vivo Studies Toxicology Toxicology In vivo Studies->Toxicology  Evaluate safety

A generalized workflow for the biological evaluation of new chemical entities.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Working in a well-ventilated area or under a fume hood.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with potential for applications in drug discovery and materials science. While detailed biological data is currently limited, its structural features warrant further investigation into its pharmacological properties. This guide provides a foundational understanding of its chemical properties, synthesis, and spectral characteristics to aid researchers in their future work with this compound.

References

Technical Guide: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid from Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth overview of a viable multi-step synthesis pathway for producing 3-Fluoro-2-hydroxybenzoic acid, a valuable fluorinated aromatic building block, starting from the readily available precursor, salicylic acid. The described methodology is based on established, regioselective chemical transformations.

Synthetic Strategy Overview

Direct regioselective fluorination of salicylic acid to achieve the 3-fluoro isomer is challenging due to the activating and ortho-, para-directing nature of the hydroxyl and carboxyl groups, which primarily yields the 5-fluoro isomer. Therefore, a more robust and reliable three-step synthetic route is proposed. This pathway involves:

  • Nitration: Regioselective nitration of salicylic acid to introduce a nitro group at the C3 position, yielding 3-nitrosalicylic acid.

  • Reduction: Conversion of the nitro group to an amine via catalytic hydrogenation to produce 3-amino-2-hydroxybenzoic acid.

  • Fluoro-dediazoniation: Transformation of the amino group into the target fluorine substituent via a Balz-Schiemann reaction.

This strategy ensures precise control over the regiochemistry, leading to the desired 3-fluoro isomer.

Synthetic_Pathway SalicylicAcid Salicylic Acid Intermediate1 3-Nitrosalicylic Acid SalicylicAcid->Intermediate1 Step 1: Nitration Intermediate2 3-Amino-2-hydroxybenzoic Acid Intermediate1->Intermediate2 Step 2: Reduction FinalProduct This compound Intermediate2->FinalProduct Step 3: Balz-Schiemann Reaction

Caption: Overall synthetic pathway from Salicylic Acid.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Synthesis of 3-Nitrosalicylic Acid via Nitration

This procedure focuses on the ortho-nitration of salicylic acid and subsequent purification to isolate the desired 3-nitro isomer from the co-produced 5-nitro isomer.[1]

Methodology:

  • Reaction Setup: In a 500 mL, two-necked, round-bottomed flask equipped with a dropping funnel and a magnetic stirrer, add salicylic acid (15.0 g, 0.109 mol), tetrabutylammonium hydrogensulfate (0.7 g, 2.1 mmol), and dichloromethane (100 mL). Cool the resulting suspension in an ice bath.

  • Nitrating Agent Preparation: In a separate vessel, carefully add concentrated sulfuric acid (98%, 15 mL) to 2-propyl nitrate (12.5 mL, 0.12 mol).

  • Nitration: Add the prepared nitrating agent dropwise from the funnel to the cooled salicylic acid suspension over a period of 40 minutes. Ensure the internal temperature does not exceed 10°C.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath.

  • Work-up: Quench the reaction by carefully pouring the mixture into 200 mL of ice water. Separate the organic phase and extract the aqueous phase twice with dichloromethane (2 x 50 mL).

  • Isolation of Isomer Mixture: Combine the organic phases, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield a mixture of 3- and 5-nitrosalicylic acid.

  • Purification of 3-Nitrosalicylic Acid:

    • Place the isomeric mixture (approx. 17.7 g) in a 1 L round-bottomed flask.

    • Carefully add a 1.45 M solution of potassium carbonate (270 mL) with vigorous stirring, followed by 180 mL of distilled water.

    • Heat the dark-orange suspension to reflux in an oil bath (110°C) for 30 minutes to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, during which the potassium salt of 3-nitrosalicylic acid will preferentially crystallize.

    • Collect the yellow, crystalline precipitate by vacuum filtration and wash with a small amount of cold water.

    • Dissolve the collected potassium salt in hot water (150 mL) and acidify with concentrated hydrochloric acid to a pH of 1.

    • Cool the mixture in an ice bath. Collect the precipitated 3-nitrosalicylic acid by filtration, wash with cold water, and dry under vacuum.

ParameterValueReference
Starting Material Salicylic Acid[1]
Key Reagents 2-Propyl nitrate, H₂SO₄, K₂CO₃[1]
Solvent Dichloromethane, Water[1]
Reaction Temperature 0-10°C[1]
Overall Yield ~30%[1]
Product Melting Point 148°C[1]
Step 2: Synthesis of 3-Amino-2-hydroxybenzoic Acid via Reduction

This protocol describes the reduction of the nitro group to an amine using catalytic hydrogenation. The conditions are adapted from a standard procedure for the reduction of a similar substituted nitrosalicylic acid.[2][3]

Methodology:

  • Reaction Setup: To a hydrogenation reactor (e.g., a Parr shaker) equipped with a gas inlet and pressure gauge, add 3-nitrosalicylic acid (10.0 g, 0.054 mol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) catalyst (1.0 g, ~10 wt%) to the solution.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen to 5 bar (approx. 72 psi). Begin vigorous stirring and maintain the temperature at 35°C.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol. Combine the filtrates and evaporate the solvent under reduced pressure to yield 3-amino-2-hydroxybenzoic acid as a solid. The product can be further purified by recrystallization if necessary.

ParameterValueReference
Starting Material 3-Nitrosalicylic Acid[2][3]
Catalyst 10% Palladium on Carbon[2][3]
Hydrogen Source H₂ Gas[2][3]
Hydrogen Pressure 5 bar[2][3]
Solvent Methanol[2][3]
Reaction Temperature 35°C[2][3]
Expected Yield High (>90%)(Typical for this reaction)
Step 3: Synthesis of this compound via Balz-Schiemann Reaction

This final step converts the amino group to a fluorine atom. The procedure is a general protocol for the Balz-Schiemann reaction, which involves the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[4][5][6]

Methodology:

  • Diazotization:

    • In a suitable vessel (e.g., a heavy-walled beaker made of polyethylene to resist HF), cool an aqueous solution of fluoroboric acid (HBF₄, 48 wt%, ~4 equivalents) to -5°C to 0°C using an ice-salt bath.

    • Slowly add 3-amino-2-hydroxybenzoic acid (5.0 g, 0.033 mol) to the cold HBF₄ solution with efficient stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents, 2.5 g) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the amine-HBF₄ slurry. Maintain the temperature below 5°C throughout the addition. A precipitate of the diazonium tetrafluoroborate salt will form.

    • Stir the resulting thick slurry for an additional 30 minutes at 0°C.

  • Isolation of Diazonium Salt:

    • Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.

    • Wash the salt sequentially with a small amount of cold 5% HBF₄ solution, then with cold methanol, and finally with cold diethyl ether.

    • Dry the isolated salt under vacuum. Caution: Diazonium salts can be explosive when completely dry; handle with extreme care and use appropriate safety shields.

  • Fluoro-dediazoniation (Decomposition):

    • Place the dried diazonium salt in a flask equipped with a condenser and a gas outlet leading to a scrubber (to trap BF₃ gas).

    • Heat the solid salt gently and carefully (e.g., using a sand bath or oil bath). The decomposition will begin, evidenced by the evolution of nitrogen gas.[4]

    • Control the heating to maintain a steady, but not vigorous, rate of gas evolution.

  • Work-up and Purification:

    • After gas evolution ceases, cool the flask to room temperature.

    • Extract the crude product from the residue using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic extract with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude this compound by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.

ParameterValueReference
Starting Material 3-Amino-2-hydroxybenzoic Acid[4][5]
Key Reagents Fluoroboric Acid (HBF₄), Sodium Nitrite (NaNO₂)[6]
Reaction Type Diazotization, Thermal Decomposition[4]
Intermediate Diazonium tetrafluoroborate salt[5]
Decomposition Thermal (Heating)[4]
Expected Yield Moderate to Good (Variable)(Typical for this reaction)

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthetic step, encompassing reaction, work-up, and purification.

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Combine Reactants & Solvents B Control Temperature (e.g., Ice Bath) A->B C Add Reagents (Dropwise) B->C D Stir for Reaction Time C->D E Quench Reaction (e.g., Ice Water) D->E Proceed to Work-up F Liquid-Liquid Extraction E->F G Wash Organic Layer F->G H Dry with Na₂SO₄ G->H I Evaporate Solvent H->I J Recrystallization or Chromatography I->J Purify Crude Solid K Characterize Product (NMR, MS, MP) J->K L Store Pure Product K->L

Caption: General laboratory workflow for a synthesis step.

Safety Considerations

  • Nitration: Handle concentrated acids (sulfuric, nitric) and nitrating agents with extreme care in a well-ventilated fume hood. Nitration reactions can be highly exothermic and require careful temperature control.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reactor is properly sealed and purged to remove all oxygen. Palladium on carbon is pyrophoric and should be handled with care, especially when dry.

  • Balz-Schiemann Reaction: Fluoroboric acid is highly corrosive. Diazonium salts are thermally unstable and potentially explosive, especially when dry. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction behind a blast shield. The thermal decomposition step should be performed with slow, controlled heating.

References

An In-depth Technical Guide to 3-Fluoro-2-hydroxybenzoic Acid: Melting Point and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Fluoro-2-hydroxybenzoic acid, with a specific focus on its melting point and solubility. This information is critical for its application in organic synthesis and drug development.

Physicochemical Properties of this compound

This compound (CAS Number: 341-27-5), also known as 3-Fluorosalicylic acid, is a white crystalline powder.[1][2] Its molecular structure, incorporating a carboxylic acid, a hydroxyl group, and a fluorine atom on a benzene ring, dictates its physical and chemical behavior.

The melting point and solubility are key parameters for the handling, storage, and application of this compound in various chemical reactions.

PropertyValueNotes
Melting Point 142-145 °CA narrow range indicates high purity.
Around 142 °C[1][2]
142-145 °C[3]
144-145 °C[4]
142 °C[5]
Solubility Soluble in Methanol[1][2][5]Facilitates its use in organic reactions.
Expected to be soluble in other polar organic solvents.
Limited solubility in non-polar solvents is anticipated.

Experimental Protocols

Accurate determination of melting point and solubility is fundamental for compound characterization. The following are detailed methodologies for these measurements.

Melting Point Determination using the Capillary Method

This protocol is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[6]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6][7]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Rapid Determination (Optional): The sample is heated at a rate of 5-10 °C per minute to obtain an approximate melting range.[6] This initial measurement helps in setting the parameters for a more accurate determination.

  • Accurate Determination: A fresh sample is used. The apparatus is heated rapidly to a temperature about 20 °C below the approximate melting point. The heating rate is then reduced to approximately 2 °C per minute.[6]

  • Observation: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

  • Verification: The procedure should be repeated with a fresh sample to ensure the reproducibility of the results.[7]

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis Grind Grind Sample Load Load Capillary Tube Grind->Load Place Place in Apparatus Load->Place Heat Heat Sample Place->Heat Record Record Melting Range Heat->Record Compare Compare to Literature Record->Compare Assess Assess Purity Compare->Assess

Workflow for Melting Point Determination.
Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of this compound in a given solvent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rod

  • Spatula

  • Graduated cylinder or pipette

Procedure:

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL of methanol) is added to a clean, dry test tube.

  • Solute Addition: A small, pre-weighed amount of this compound (e.g., 10 mg) is added to the solvent.

  • Mixing: The mixture is agitated vigorously using a vortex mixer or stirring rod for a set period (e.g., 1-2 minutes) to facilitate dissolution.

  • Observation: The solution is visually inspected for any undissolved solid.

  • Classification:

    • Soluble: If all the solid dissolves, the compound is considered soluble under these conditions.

    • Partially Soluble: If some solid remains, but a noticeable amount has dissolved, it is partially soluble.

    • Insoluble: If the solid does not appear to dissolve, it is considered insoluble.

  • Quantitative Assessment (Optional): For a more quantitative measure, small, incremental amounts of the solute can be added until saturation is reached (i.e., solid material persists after thorough mixing). The total mass of dissolved solute per volume of solvent then provides a quantitative solubility value.

SolubilityDetermination Start Start AddSolvent Add Known Volume of Solvent Start->AddSolvent AddSolute Add Known Mass of Solute AddSolvent->AddSolute Mix Agitate Mixture AddSolute->Mix Observe Visually Inspect for Undissolved Solid Mix->Observe Soluble Classify as Soluble Observe->Soluble No Solid Insoluble Classify as Insoluble/Partially Soluble Observe->Insoluble Solid Remains End End Soluble->End Insoluble->End

Workflow for Qualitative Solubility Assessment.

Application in Organic Synthesis

This compound is a valuable intermediate in organic synthesis. For instance, it can be esterified with methanol to produce Methyl 3-fluoro-2-hydroxybenzoate, a precursor for more complex molecules.[1][5]

SynthesisPathway Reactant1 This compound Reaction Esterification Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Product Methyl 3-fluoro-2-hydroxybenzoate Reaction->Product

References

Spectroscopic Profile of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Fluoro-2-hydroxybenzoic acid (also known as 3-Fluorosalicylic acid), a valuable building block in pharmaceutical and chemical synthesis. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.0 - 13.0br s--OH (phenolic)
~7.5 - 7.7m-Ar-H
~7.2 - 7.4m-Ar-H
~7.0 - 7.1m-Ar-H
~13.0br s--COOH

Note: Predicted data is based on standard chemical shift values and coupling constant ranges for similar aromatic compounds. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~170.0C=O (Carboxylic Acid)
~155.0 (d, ¹JCF ≈ 240 Hz)C-F
~148.0C-OH
~125.0Ar-CH
~122.0 (d, JCF ≈ 15 Hz)Ar-CH
~118.0 (d, JCF ≈ 5 Hz)Ar-CH
~115.0C-COOH

Note: Predicted data is based on established chemical shift values and typical C-F coupling constants. The carbon attached to fluorine will appear as a doublet due to coupling.

Table 3: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~3200BroadO-H stretch (Phenol)
~1680StrongC=O stretch (Carboxylic Acid)
~1600, ~1480Medium-StrongC=C stretch (Aromatic)
~1250StrongC-O stretch (Phenol/Carboxylic Acid)
~1100MediumC-F stretch

Note: This is a generalized prediction of the IR spectrum. Specific peak positions and intensities can be influenced by intermolecular interactions in the solid state.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
156100[M]⁺ (Molecular Ion)
139~40[M - OH]⁺
111~30[M - COOH]⁺
83~20[C₅H₄FO]⁺
55~25[C₄H₃O]⁺

Source: Based on publicly available GC-MS data.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (for a 500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: 0-15 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on sample concentration.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Record a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

    • For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC.

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier detector records the abundance of each ion.

    • The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Prep Solid Sample Preparation (IR - ATR) Sample->Solid_Prep NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometer (GC-MS) Dissolution->MS (if GC-MS) IR IR Spectrometer (FTIR-ATR) Solid_Prep->IR Process_NMR Fourier Transform, Phasing, Calibration NMR->Process_NMR Process_IR Background Subtraction, Peak Identification IR->Process_IR Process_MS Library Search, Fragmentation Analysis MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: General workflow for spectroscopic analysis.

Structural Analysis and Conformation of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Key Features

3-Fluoro-2-hydroxybenzoic acid (C₇H₅FO₃, CAS: 341-27-5) is a disubstituted benzoic acid featuring a fluorine atom at the C3 position and a hydroxyl group at the C2 position.[3][4] The presence of these functional groups in an ortho and meta relationship to the carboxylic acid moiety dictates the molecule's unique electronic and steric properties. The melting point of this white, powdery solid is in the range of 142-145 °C.[3]

A pivotal feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. This interaction is a well-documented phenomenon in ortho-hydroxybenzoic acids and plays a crucial role in stabilizing a planar conformation of the molecule.[5][6][7] This intramolecular hydrogen bond forms a six-membered ring, which enhances the stability of the conformer.[6]

Conformational Analysis

The conformational preferences of this compound are primarily governed by the rotation around the C1-C7 (ring-carboxyl) and C2-O (ring-hydroxyl) single bonds. Theoretical studies on analogous substituted benzoic acids provide a robust framework for understanding the conformational landscape of this molecule.[8][9]

Theoretical Conformational Analysis Workflow

A typical computational approach to elucidate the conformational isomers and their relative energies involves the following steps:

G Workflow for Conformational Analysis A Initial Structure Generation B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Potential Energy Surface Scan (Dihedral Angle Rotations) B->C D Identification of Local Minima (Conformers) C->D E Frequency Calculations (Thermodynamic Properties) D->E F Relative Energy Determination E->F

Caption: A generalized workflow for the computational conformational analysis of substituted benzoic acids.

Based on studies of similar molecules, it is anticipated that this compound will exhibit a strong preference for a planar conformation where the carboxylic acid and hydroxyl groups are oriented to facilitate intramolecular hydrogen bonding. The energy barrier for the rotation of the carboxylic acid group out of the plane of the benzene ring is expected to be significant due to the loss of this stabilizing interaction.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the structure and understanding the bonding within this compound. While a complete set of assigned spectra for this specific molecule is not publicly available, data from analogous compounds can be used for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group. The hydroxyl and carboxylic acid protons are expected to be broad singlets and their chemical shifts can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

A general protocol for NMR data acquisition is as follows:

G General NMR Experimental Workflow A Sample Preparation (Dissolution in deuterated solvent, e.g., DMSO-d6) B Instrument Setup (e.g., 400 MHz spectrometer) A->B C Data Acquisition (1H, 13C, and potentially 19F spectra) B->C D Data Processing (Fourier transform, phasing, baseline correction) C->D E Spectral Analysis (Chemical shift, coupling constant, and integration analysis) D->E

Caption: A standard workflow for acquiring and analyzing NMR spectra of small organic molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (based on analogous compounds)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (Ar-H)6.8 - 7.8m
¹H (OH )9.0 - 11.0br s
¹H (COOH )11.0 - 13.0br s
¹³C (C=O)165 - 175s
¹³C (Ar-C)110 - 160m

Note: These are estimated ranges based on data for similar compounds and can vary with solvent and concentration.[10][11]

Vibrational Spectroscopy (FTIR and Raman)

The infrared and Raman spectra of this compound will be characterized by vibrational modes corresponding to its functional groups. Key expected vibrational frequencies are summarized below.

Table 2: Characteristic Vibrational Frequencies (based on analogous compounds)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching (intramolecular H-bonded)3200 - 2500 (broad)
C=O (carboxylic acid)Stretching1680 - 1650
C-O (carboxylic acid)Stretching1320 - 1210
C-FStretching1250 - 1020
Aromatic C=CStretching1600 - 1450

The broad O-H stretching band is indicative of strong hydrogen bonding.

Crystal Structure Analysis

While a specific crystal structure for this compound has not been publicly documented, the crystal structures of many benzoic acid derivatives are known to exhibit common packing motifs.[12] Typically, benzoic acids form centrosymmetric dimers in the solid state, with two molecules linked by strong intermolecular hydrogen bonds between their carboxylic acid groups.

For comparison, the crystal structure of 3-Fluorobenzoic acid (CCDC 823572) can be considered.[12] It is likely that this compound also forms such dimeric structures, with the additional influence of the hydroxyl and fluoro substituents on the overall crystal packing.

Experimental Protocol for X-ray Crystallography

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established protocol.

G Single-Crystal X-ray Diffraction Workflow A Crystal Growth (e.g., slow evaporation from a suitable solvent) B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Structure Solution C->D E Structure Refinement D->E F Crystallographic Information File (CIF) Generation E->F

Caption: A generalized workflow for determining the crystal structure of a small molecule.

Conclusion

The structural and conformational properties of this compound are largely dictated by the interplay of its functional groups, particularly the formation of a strong intramolecular hydrogen bond. While a complete experimental dataset for this specific molecule is not yet available in the public literature, analysis of closely related compounds and the application of established computational and spectroscopic methodologies provide a detailed and predictive understanding of its molecular characteristics. This guide serves as a valuable resource for researchers utilizing this compound in their synthetic and developmental endeavors.

References

The Reactive Landscape of 3-Fluoro-2-hydroxybenzoic Acid: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and potential biological significance of 3-Fluoro-2-hydroxybenzoic acid, a versatile fluorinated building block for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, also known as 3-fluorosalicylic acid, is a white crystalline solid at room temperature.[1][2] Its unique molecular architecture, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on an aromatic ring, dictates its chemical behavior and makes it a valuable intermediate in organic synthesis.[1] The presence of these functional groups, combined with the strong electronegativity of the fluorine atom, significantly influences the molecule's acidity, reactivity, and potential biological activity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number341-27-5[2][3][4][5][6]
Molecular FormulaC₇H₅FO₃[2][5]
Molecular Weight156.11 g/mol [5]
Melting Point142-145 °C[2]
AppearanceWhite to almost white powder/crystal[1]
SolubilitySoluble in methanol[1]
Predicted pKa2.45 ± 0.10[3]

Spectroscopic Data

Table 2: Key Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons will exhibit complex splitting patterns due to coupling with each other and the fluorine atom. The acidic protons of the carboxylic acid and hydroxyl groups will appear as broad singlets, the positions of which are dependent on the solvent and concentration.
¹³C NMR The spectrum will show seven distinct carbon signals. The carbon atoms attached to the fluorine and oxygen atoms will show characteristic shifts and coupling constants (J-C-F). The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
FTIR The spectrum will be characterized by a broad O-H stretching band from the carboxylic acid and phenolic hydroxyl groups (around 3300-2500 cm⁻¹). A sharp C=O stretching peak for the carboxylic acid will be present around 1700 cm⁻¹. C-F stretching vibrations will appear in the fingerprint region (around 1200-1000 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 156. Subsequent fragmentation would likely involve the loss of H₂O, CO, and CO₂.

Reactivity and Key Experimental Protocols

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorine-substituted aromatic ring.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety readily undergoes reactions such as esterification and amidation, which are fundamental for the synthesis of many pharmaceutical and fine chemical products.[1]

Esterification is a common transformation used to modify the properties of the carboxylic acid or to protect it during subsequent reactions. A general and effective method for the esterification of hydroxybenzoic acids is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

This protocol is adapted from a procedure for a similar compound and is expected to be effective for this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 3-fluoro-2-hydroxybenzoate.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve this compound in Methanol B Add conc. H2SO4 A->B Catalyst addition C Heat to Reflux B->C Initiate reaction D Monitor by TLC C->D Reaction in progress E Cool and Evaporate Methanol D->E Completion F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 G->H I Filter and Concentrate H->I J Purify (Recrystallization/Chromatography) I->J

Caption: Workflow for the esterification of this compound.

The formation of amides from this compound is a key step in the synthesis of many biologically active molecules. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine.

Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxybenzamide (A Representative Protocol)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ammonia solution (aqueous or in a suitable organic solvent) or the desired primary/secondary amine

  • Pyridine or Triethylamine (as a base)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Apparatus for working under anhydrous conditions

Procedure:

Step 1: Formation of the Acyl Chloride

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in an excess of thionyl chloride or a solution of oxalyl chloride in an anhydrous solvent like DCM. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (evolution of HCl and SO₂ gas ceases).

  • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 3-fluoro-2-hydroxybenzoyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amidation

  • In a separate flask, dissolve the desired amine or ammonia in an appropriate solvent and cool the solution in an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in an anhydrous solvent (e.g., DCM or THF) and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with dilute acid (to remove excess amine) and/or dilute base (to remove any unreacted carboxylic acid), followed by water and brine.

  • The organic layer is then dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization or column chromatography.

Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can undergo O-alkylation to form ethers and also influences the regioselectivity of electrophilic aromatic substitution reactions.[1]

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid and fluorine groups. The hydroxyl group is a strong ortho-, para-director, while the fluorine is a deactivating ortho-, para-director, and the carboxylic acid is a meta-director. The overall outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects and the reaction conditions. The positions ortho and para to the strongly activating hydroxyl group are the most likely sites for substitution.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to salicylic acid suggests potential involvement in related biological processes. Salicylic acid is a key signaling molecule in plants, primarily involved in mediating defense responses against pathogens.

The two main pathways for salicylic acid-mediated plant defense are Pathogen-Triggered Immunity (PTI) and Systemic Acquired Resistance (SAR).

  • Pathogen-Triggered Immunity (PTI): This is the first line of defense, where plant cell surface receptors recognize conserved molecular patterns from pathogens (PAMPs), leading to a signaling cascade that activates defense responses.

  • Systemic Acquired Resistance (SAR): Following an initial localized infection, a mobile signal (related to salicylic acid) is transported throughout the plant, leading to a long-lasting, broad-spectrum resistance in distal tissues.

The introduction of a fluorine atom can significantly alter the biological activity of a molecule. Therefore, this compound and its derivatives are of interest in the development of new agrochemicals that could modulate these plant defense pathways, potentially with enhanced efficacy or stability.

Salicylic_Acid_Signaling cluster_pti Pathogen-Triggered Immunity (PTI) cluster_sar Systemic Acquired Resistance (SAR) PAMPs Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRRs) PAMPs->PRR Recognition ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst Activation MAPK_Cascade MAP Kinase Cascade PRR->MAPK_Cascade Activation PTI_Response PTI Defense Response ROS_Burst->PTI_Response MAPK_Cascade->PTI_Response SA_Accumulation Salicylic Acid (SA) Accumulation PTI_Response->SA_Accumulation Induces NPR1_Activation NPR1 Activation SA_Accumulation->NPR1_Activation Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1_Activation->PR_Genes Induces SAR_Response Systemic Resistance PR_Genes->SAR_Response

Caption: A simplified diagram of the salicylic acid signaling pathway in plants.

Conclusion

This compound is a highly versatile and reactive molecule with significant potential in the fields of pharmaceutical and agrochemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of complex and biologically active compounds. A thorough understanding of its reactivity, guided by the principles and protocols outlined in this guide, will enable researchers to fully exploit its potential in the development of innovative chemical solutions.

References

An In-depth Technical Guide to the Fluorination of 2-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the fluorination of 2-hydroxybenzoic acid (salicylic acid), a critical process in the development of novel therapeutic agents and other fine chemicals. The introduction of fluorine into the salicylic acid scaffold can significantly alter its physicochemical properties, leading to enhanced biological activity, metabolic stability, and bioavailability. This document details various synthetic routes, including direct fluorination and multi-step syntheses from fluorinated precursors, complete with experimental protocols and quantitative data to facilitate comparison and implementation in a research and development setting.

Introduction to Fluorinated Salicylic Acids

Fluorinated derivatives of salicylic acid are of significant interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can modulate the acidity of the carboxylic acid and phenolic hydroxyl groups, influence lipophilicity, and alter binding interactions with biological targets. These modifications have led to the development of compounds with anti-inflammatory, analgesic, and antifungal properties. For instance, triflusal, a 4-trifluoromethyl derivative of salicylic acid, is a known antiplatelet drug. This guide will explore the chemical methodologies available to access the various isomers of fluorosalicylic acid, providing a foundational resource for chemists and pharmacologists.

Synthetic Methodologies

The fluorination of 2-hydroxybenzoic acid can be achieved through several distinct strategies, each with its own advantages and limitations. These methods can be broadly categorized as direct fluorination of the salicylic acid ring and the synthesis from pre-fluorinated starting materials.

Direct Electrophilic Fluorination

Direct fluorination of 2-hydroxybenzoic acid involves the use of an electrophilic fluorine source to substitute a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and carboxyl groups.

Common electrophilic fluorinating reagents include Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI). These reagents are favored for their relative stability and ease of handling compared to elemental fluorine.

Regioselectivity: The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The outcome of the electrophilic fluorination is a balance of these directing effects, steric hindrance, and the reaction conditions. Generally, substitution is favored at the positions ortho and para to the hydroxyl group (positions 3 and 5).

A detailed experimental protocol for the direct fluorination of 2-hydroxybenzoic acid with specific regioselectivity data is not extensively reported in the reviewed literature, suggesting that this method may lead to mixtures of isomers that are difficult to separate, making it less synthetically favorable.

Synthesis from Fluorinated Precursors

A more common and regioselective approach to synthesizing specific isomers of fluorosalicylic acid is to start with a commercially available, pre-fluorinated building block.

3-Fluorosalicylic acid is a valuable intermediate for pharmaceuticals and agrochemicals due to its anti-inflammatory properties.[1] A common synthetic route involves the diazotization of 2-amino-3-fluorobenzoic acid followed by hydrolysis.

Experimental Protocol: Synthesis of 3-Fluoro-2-hydroxybenzoic Acid

This protocol is based on the multi-step synthesis of 2-amino-3-fluorobenzoic acid, followed by its conversion to this compound.

  • Synthesis of 2-Amino-3-fluorobenzoic Acid: A detailed, multi-step procedure starting from 2-fluoroaminobenzene is available in the literature, culminating in the formation of 2-amino-3-fluorobenzoic acid in high yield (84-96%).[2]

  • Diazotization and Hydrolysis:

    • Dissolve 2-amino-3-fluorobenzoic acid in an aqueous solution of a non-oxidizing strong acid (e.g., H₂SO₄).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the corresponding diazonium salt.

    • Gently heat the solution of the diazonium salt to induce hydrolysis, leading to the formation of this compound.

    • The product can be isolated by filtration and purified by recrystallization.

Specific yields for the final diazotization and hydrolysis step were not detailed in the reviewed literature.

4-Fluorosalicylic acid can be synthesized via a nucleophilic aromatic substitution reaction on 2,4-difluorobenzoic acid.[3]

Experimental Protocol: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid [3]

  • Reaction Setup: To a 10 L four-neck flask, add dimethylsulfoxide (DMSO, 4 L), 2,4-difluorobenzoic acid (500 g, 3.16 mol), and sodium hydroxide (NaOH, 253 g, 6.32 mol).

  • Reaction: Heat the mixture to 130 °C and maintain for approximately 8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction solution into 40 L of ice water.

    • Adjust the pH to 2-3 with concentrated hydrochloric acid, ensuring the temperature does not exceed 20 °C.

    • Stir the mixture for 2 hours to allow for complete precipitation of the solid product.

  • Isolation and Purification:

    • Collect the solid by suction filtration.

    • Wash the filter cake with an appropriate amount of water.

    • Dry the solid under reduced pressure at 60 °C for 12 hours.

This method yields 450 g of 4-fluorosalicylic acid (90% yield).[3]

5-Fluorosalicylic acid is an important intermediate in the synthesis of various active pharmaceutical ingredients.[4] A common and efficient method for its synthesis is the carboxylation of 4-fluorophenol, a variation of the Kolbe-Schmitt reaction.[5]

Experimental Protocol: Synthesis of 5-Fluoro-2-hydroxybenzoic Acid [5]

  • Reaction Setup: In a suitable pressure reactor, combine p-fluorophenol, a base catalyst (a combination of sodium ethoxide and potassium hydroxide in a molar ratio of 1:1 to 1:5), and introduce carbon dioxide.[5]

  • Reaction: Heat the mixture under pressure. Optimal conditions reported are a temperature of 160 °C and a pressure of 3 MPa for 24 hours.[5]

  • Work-up:

    • Dissolve the crude product in hot water (80 °C).

    • Extract twice with methyl tert-butyl ether to remove unreacted starting material.

    • Adjust the aqueous phase to a pH of 1-2 with 36% hydrochloric acid to precipitate the product.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Dry the solid to obtain the final product.

This method can achieve a yield of up to 92% with a purity of 99.3%.[5]

The synthesis of 6-fluorosalicylic acid can be achieved from 2,6-difluorobenzonitrile through hydrolysis and nucleophilic aromatic substitution.[6][7]

Experimental Protocol: Synthesis of 6-Fluoro-2-hydroxybenzoic Acid [6][7]

  • Reaction Setup: In a pressure vessel, mix 2,6-difluorobenzonitrile, sodium hydroxide, and water in a molar ratio of 1:3:10.[6]

  • Reaction: Heat the mixture to 150 °C under a pressure of 0.25 MPa.[6][7]

  • Work-up:

    • After cooling, transfer the reaction liquid to a beaker.

    • Adjust the pH to 1 with a 10% aqueous sulfuric acid solution to precipitate the product.[6]

  • Isolation and Purification:

    • Collect the solid by suction filtration and wash with cold water.

    • Dry the solid.

    • Recrystallize the crude product from a 2:1 ethanol/water mixed solution to obtain white crystals of 6-fluorosalicylic acid.

This method is reported to have a yield of 85% and a purity of 98.5%.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.

Table 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)PurityReference
2,4-Difluorobenzoic AcidNaOHDMSO130890-[3]

Table 2: Synthesis of 5-Fluoro-2-hydroxybenzoic Acid

Starting MaterialReagentsSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Reference
p-FluorophenolCO₂, Sodium ethoxide, KOHNone1603249299.3[5]

Table 3: Synthesis of 6-Fluoro-2-hydroxybenzoic Acid

Starting MaterialReagentsSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)Reference
2,6-DifluorobenzonitrileNaOHWater1500.25-8598.5[6]

Experimental and Synthetic Workflows

The following diagrams, generated using the DOT language, visualize the synthetic pathways and experimental workflows for the preparation of various fluorosalicylic acid isomers.

G Synthesis of 4-Fluoro-2-hydroxybenzoic Acid start 2,4-Difluorobenzoic Acid reagents NaOH, DMSO start->reagents Mix reaction Heat to 130°C for 8h reagents->reaction workup Cool, pour into ice water, acidify with HCl to pH 2-3 reaction->workup isolation Filter, wash with water, dry under vacuum at 60°C workup->isolation product 4-Fluoro-2-hydroxybenzoic Acid isolation->product

Caption: Workflow for the synthesis of 4-Fluoro-2-hydroxybenzoic Acid.

G Synthesis of 5-Fluoro-2-hydroxybenzoic Acid start p-Fluorophenol reagents CO2, NaOEt, KOH start->reagents Combine in reactor reaction Heat to 160°C at 3 MPa for 24h reagents->reaction workup Dissolve in hot water, extract with MTBE, acidify aqueous phase with HCl to pH 1-2 reaction->workup isolation Filter and dry workup->isolation product 5-Fluoro-2-hydroxybenzoic Acid isolation->product

Caption: Workflow for the synthesis of 5-Fluoro-2-hydroxybenzoic Acid.

G Synthesis of 6-Fluoro-2-hydroxybenzoic Acid start 2,6-Difluorobenzonitrile reagents NaOH, Water (1:3:10 molar ratio) start->reagents Mix in pressure vessel reaction Heat to 150°C at 0.25 MPa reagents->reaction workup Cool, acidify with 10% H2SO4 to pH 1 reaction->workup isolation Filter, wash with cold water, dry workup->isolation purification Recrystallize from 2:1 Ethanol/Water isolation->purification product 6-Fluoro-2-hydroxybenzoic Acid purification->product

Caption: Workflow for the synthesis of 6-Fluoro-2-hydroxybenzoic Acid.

Biological Activity and Signaling Pathways

Fluorinated salicylic acid derivatives have shown promise in modulating inflammatory pathways. A notable example is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[8][9][10][11]

The anti-inflammatory properties of salicylates are, in part, mediated by their ability to inhibit IκB kinase (IKK), which is a crucial enzyme in the NF-κB activation cascade.[10] By inhibiting IKK, the degradation of IκB is prevented, thus sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.[9][10] The incorporation of a trifluoromethyl group at the 4-position of salicylic acid, as in 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), the main metabolite of triflusal, has been shown to potently inhibit NF-κB activation.[12]

G Inhibition of NF-κB Pathway by Fluorinated Salicylates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB_p P-IκB IkB_NFkB->IkB_p NFkB NF-κB IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation Fluorosalicylate Fluorinated Salicylate (e.g., HTB) Fluorosalicylate->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory Induces

Caption: Mechanism of NF-κB inhibition by fluorinated salicylates.

Conclusion

This technical guide has detailed several reliable methods for the synthesis of various isomers of fluorinated 2-hydroxybenzoic acid. The synthesis from fluorinated precursors generally offers higher regioselectivity and yields compared to direct fluorination. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the synthesis and application of these valuable compounds. Furthermore, the elucidation of the inhibitory effect of fluorinated salicylates on the NF-κB signaling pathway highlights their therapeutic potential and provides a basis for the rational design of new anti-inflammatory agents. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the methodologies outlined herein will be instrumental in advancing this field.

References

physical and chemical characteristics of 3-fluorosalicylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 3-fluorosalicylic acid. The information is compiled from various scientific sources to support research, development, and application of this compound in pharmaceuticals, agrochemicals, and material science.

Core Physical and Chemical Properties

3-Fluorosalicylic acid, also known as 3-fluoro-2-hydroxybenzoic acid, is a white to almost white crystalline powder. Its core properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅FO₃[1][2]
Molecular Weight 156.11 g/mol [1][2]
CAS Number 341-27-5[1][2]
Appearance White to almost white powder/crystal[1][2]
Melting Point 142-150 °C[2][3]
Solubility Soluble in methanol[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-fluorosalicylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum is a key identifier for fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key expected absorptions for 3-fluorosalicylic acid include:

  • O-H stretch (carboxylic acid): Broad peak around 2500-3300 cm⁻¹

  • O-H stretch (phenol): Around 3200-3600 cm⁻¹

  • C=O stretch (carboxylic acid): Strong peak around 1650-1700 cm⁻¹

  • C-F stretch: Around 1000-1400 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for 3-fluorosalicylic acid would be observed at m/z 156. Common fragmentation patterns for salicylic acids involve the loss of H₂O, CO, and CO₂.

Reactivity and Stability

3-Fluorosalicylic acid is a stable crystalline solid under standard conditions.[3] It is used as a stable intermediate in various organic syntheses.[1] The presence of the electron-withdrawing fluorine atom can influence the acidity of the carboxylic acid and phenolic hydroxyl groups, as well as the reactivity of the aromatic ring in electrophilic substitution reactions.[3] Information regarding its specific reactivity with oxidizing and reducing agents, as well as its thermal and photostability, is not extensively detailed in the available literature. However, like other salicylic acid derivatives, it may be susceptible to decarboxylation at high temperatures.

Experimental Protocols

Synthesis of 3-Fluorosalicylic Acid

A common method for the synthesis of 3-fluorosalicylic acid involves the fluorination of salicylic acid.[3] The following is a generalized protocol and a more specific workflow for a related synthesis is provided as a diagram.

General Protocol:

  • Reaction of salicylic acid with a fluorinating agent (e.g., Selectfluor) in a suitable solvent.

  • The reaction mixture is typically stirred at a controlled temperature for a specific duration.

  • Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

  • Purification is achieved through recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: Salicylic Acid fluorination Fluorination (e.g., with Selectfluor) start->fluorination workup Reaction Work-up (Quenching, Extraction) fluorination->workup purification Purification (Recrystallization/ Chromatography) workup->purification end End: 3-Fluorosalicylic Acid purification->end

A generalized workflow for the synthesis of 3-fluorosalicylic acid.
Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

Methodology:

  • Dissolve the crude 3-fluorosalicylic acid in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly.

  • The hot solution is filtered to remove insoluble impurities and the charcoal.

  • The filtrate is allowed to cool slowly to room temperature, promoting the formation of crystals.

  • The solution is then cooled further in an ice bath to maximize crystal yield.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

G cluster_purification Recrystallization Protocol crude Crude 3-Fluorosalicylic Acid dissolve Dissolve in minimal hot solvent crude->dissolve filter_hot Hot Filtration (remove insoluble impurities) dissolve->filter_hot cool Slow Cooling & Crystallization filter_hot->cool filter_cold Cold Filtration (collect crystals) cool->filter_cold dry Drying filter_cold->dry pure Pure 3-Fluorosalicylic Acid Crystals dry->pure G cluster_pathway Hypothetical Signaling Pathway extracellular 3-Fluorosalicylic Acid (External Signal) receptor Receptor Binding extracellular->receptor transduction Signal Transduction Cascade (e.g., Kinase activation) receptor->transduction transcription Activation of Transcription Factors transduction->transcription gene_expression Induction of Defense Gene Expression (e.g., PR proteins) transcription->gene_expression response Cellular Defense Response gene_expression->response

References

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, hazard information, and handling procedures for 3-Fluoro-2-hydroxybenzoic acid (CAS RN: 341-27-5), a key building block in organic synthesis.

Chemical and Physical Properties

This compound is a white powder at room temperature, which simplifies its handling and storage.[1] Its solubility in methanol facilitates its use in various reaction mixtures.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 341-27-5[2]
Molecular Formula C7H5FO3[2][3]
Molecular Weight 156.11 g/mol [2][4]
Appearance White powder[1]
Melting Point 142-145 °C[1][3]
Purity ≥95% - 97%[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards are skin and eye irritation, and it may also cause respiratory irritation.[4][6]

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2A / 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

Note: Some sources also indicate a potential for H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage), suggesting the severity of irritation can be significant.[4][6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize exposure and ensure the stability of the compound.

Handling
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side shields or a face shield).[7][9][10]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[9][11] Avoid breathing dust, fumes, gas, mist, or vapors.

  • General Precautions: Avoid contact with skin and eyes.[9] Minimize dust generation and accumulation.[10]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place.[7][11]

  • Container: Keep the container tightly closed when not in use.[7][11]

  • Incompatible Materials: Keep away from strong oxidizing agents.[9][12]

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 3: First Aid Measures for this compound

Exposure RouteFirst Aid ProtocolReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][10]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[6][12]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately seek medical attention.[6][12]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[6][9][10]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[9][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[12]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear appropriate personal protective equipment. Avoid breathing dust and contact with the substance.[6]

  • Environmental Precautions: Prevent the product from entering drains or public waters.[6][9]

  • Containment and Cleanup: Sweep up the spilled solid, avoiding dust formation, and shovel it into a suitable, closed container for disposal.[6][12]

Experimental Protocols and Logical Frameworks

The following diagrams illustrate standard workflows and logical relationships for handling hazardous chemicals like this compound.

G cluster_spill_response Chemical Spill Response Workflow A Spill Detected B Evacuate Immediate Area & Alert Others A->B C Assess the Spill (Identify substance, estimate quantity) B->C D Small & Low Hazard? C->D Evaluate E Large or High Hazard? C->E Evaluate F Don PPE D->F Yes M Call Emergency Response Team E->M Yes G Contain the Spill (Use absorbent material) F->G H Neutralize & Clean Up G->H I Decontaminate Area & Equipment H->I J Package Waste I->J K Dispose of Waste J->K L Report Incident K->L

Caption: A workflow for responding to a chemical spill.

G cluster_hierarchy Hierarchy of Controls for Chemical Exposure Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hoods, Ventilation) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Least Effective

Caption: The hierarchy of controls for minimizing chemical exposure.

Toxicological and Ecological Information

  • Toxicological Information: The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[6] No specific LD50 or LC50 data is readily available in the reviewed safety data sheets.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6]

  • Ecological Information: Do not let the product enter drains or the environment.[6][10] The substance is not expected to be persistent, bioaccumulative, or toxic (PBT).[7]

Disposal Considerations

Dispose of this material and its container at a licensed hazardous-waste disposal plant.[6] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[13] Always observe all federal, state, and local environmental regulations.[13]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most up-to-date Safety Data Sheet (SDS) provided by the manufacturer before use and adhere to all institutional and regulatory safety protocols.

References

Methodological & Application

Application Notes and Protocols: 3-Fluoro-2-hydroxybenzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid, also known as 3-fluorosalicylic acid, is a valuable aromatic building block in organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom on the benzene ring, makes it a strategic starting material for the synthesis of a diverse range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting compounds, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.

These application notes provide detailed protocols for the utilization of this compound in the synthesis of bioactive heterocyclic compounds, specifically focusing on the preparation of a chromone derivative. The protocols are based on established synthetic methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 341-27-5
Molecular Formula C₇H₅FO₃
Molecular Weight 156.11 g/mol
Appearance White to off-white powder
Melting Point Approximately 142 °C
Solubility Soluble in methanol

Application: Synthesis of 8-Fluoro-chromone-2-carboxylic Acid

Chromones are a class of oxygen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following protocol details a proposed synthetic route to 8-fluoro-chromone-2-carboxylic acid, a key intermediate for the development of novel bioactive compounds, using this compound as the starting material.

Experimental Workflow:

The synthesis of 8-fluoro-chromone-2-carboxylic acid from this compound is a multi-step process that can be followed by further derivatization to explore its therapeutic potential.

G cluster_0 Synthesis of 8-Fluoro-chromone-2-carboxylic Acid cluster_1 Synthesis of Bioactive Amide Derivative A This compound B Acetylation A->B Acetic Anhydride C 2-Acetoxy-3-fluorobenzoic acid B->C D Thionyl Chloride C->D SOCl2 E 2-Acetoxy-3-fluorobenzoyl chloride D->E F Enamine Formation E->F Diethyl malonate, Base G Intermediate F->G H Cyclization G->H Acidic Workup I 8-Fluoro-chromone-2-carboxylic acid H->I J 8-Fluoro-chromone-2-carboxylic acid K Amide Coupling J->K L Bioactive Amide Derivative K->L M Amine (e.g., Aniline) M->K

A proposed synthetic workflow for the preparation of 8-fluoro-chromone-2-carboxylic acid and its amide derivative.
Experimental Protocols

Step 1: Acetylation of this compound

This initial step protects the phenolic hydroxyl group to prevent side reactions in subsequent steps.

  • Materials:

    • This compound

    • Acetic anhydride

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, suspend this compound in acetic anhydride.

    • Carefully add a few drops of concentrated sulfuric acid as a catalyst.

    • Heat the mixture at a moderate temperature (e.g., 50-60 °C) with stirring for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 2-acetoxy-3-fluorobenzoic acid.

Step 2: Formation of the Acid Chloride

The carboxylic acid is converted to the more reactive acid chloride.

  • Materials:

    • 2-Acetoxy-3-fluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a fume hood, combine 2-acetoxy-3-fluorobenzoic acid and an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of DMF.

    • Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-acetoxy-3-fluorobenzoyl chloride. This product is typically used in the next step without further purification.

Step 3: Condensation with Diethyl Malonate

This step builds the carbon skeleton necessary for the chromone ring.

  • Materials:

    • 2-Acetoxy-3-fluorobenzoyl chloride

    • Diethyl malonate

    • Magnesium ethoxide or another suitable base

    • Anhydrous solvent (e.g., diethyl ether or THF)

  • Procedure:

    • In a three-necked flask under an inert atmosphere, prepare a solution of the chosen base in the anhydrous solvent.

    • Add diethyl malonate dropwise to the base solution at a low temperature (e.g., 0 °C).

    • Slowly add a solution of 2-acetoxy-3-fluorobenzoyl chloride in the same anhydrous solvent.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction with a dilute acid solution.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Cyclization and Hydrolysis to 8-Fluoro-chromone-2-carboxylic Acid

The final step involves the formation of the chromone ring and deprotection of the carboxylic acid.

  • Materials:

    • Crude product from Step 3

    • Hydrochloric acid (concentrated)

    • Acetic acid

  • Procedure:

    • Dissolve the crude product from the previous step in a mixture of concentrated hydrochloric acid and acetic acid.

    • Heat the mixture to reflux for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 8-fluoro-chromone-2-carboxylic acid.

Application: Synthesis of a Bioactive Amide Derivative

The carboxylic acid functionality of the chromone can be readily derivatized to form amides, which are a common feature in many pharmaceuticals.

Protocol: Amide Coupling

  • Materials:

    • 8-Fluoro-chromone-2-carboxylic acid

    • Aniline (or other desired amine)

    • Coupling agent (e.g., DCC, EDC)

    • Base (e.g., triethylamine, DIPEA)

    • Anhydrous solvent (e.g., dichloromethane, DMF)

  • Procedure:

    • Dissolve 8-fluoro-chromone-2-carboxylic acid in the anhydrous solvent.

    • Add the coupling agent and the base, and stir for a few minutes.

    • Add the desired amine (e.g., aniline) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Filter off any solid by-products.

    • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Expected Yields and Physicochemical Data for the Synthetic Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
2-Acetoxy-3-fluorobenzoic acidC₉H₇FO₄198.1585-95White Solid
2-Acetoxy-3-fluorobenzoyl chlorideC₉H₆ClFO₃216.59>90 (crude)Oil/Low-melting solid
8-Fluoro-chromone-2-carboxylic acidC₁₀H₅FO₄208.1460-70 (from acid chloride)Solid

Biological Activity of Chromone Derivatives

While specific biological activity data for 8-fluoro-chromone-2-carboxylic acid and its derivatives are not extensively reported, the chromone scaffold is a well-established pharmacophore with a broad range of biological activities. Derivatives of chromone-2-carboxylic acid have been investigated for their antimicrobial and antifungal properties. For instance, certain chromone derivatives have shown inhibitory activity against various strains of bacteria and fungi.

The introduction of a fluorine atom at the 8-position of the chromone ring is anticipated to modulate the biological activity profile. Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially enhancing its interaction with biological targets. Furthermore, the lipophilicity conferred by the fluorine atom may improve cell membrane permeability.

Table 2: Representative Antimicrobial Activity of Structurally Related Chromone Derivatives

Compound ClassOrganismActivity (MIC)
Chromone-3-carbonitrilesCandida albicans5-50 µg/mL[1]
Halogenated FlavonesStaphylococcus aureus15.62-62.50 µg/mL[2]

Note: The data in this table is for structurally related compounds and should be used as a general guide. The biological activity of the synthesized 8-fluoro-chromone derivatives would need to be determined experimentally.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for many antimicrobial fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death. While chromones may have different mechanisms of action, the potential for synthesized fluoro-chromone derivatives to target similar pathways is an area of active research.

G cluster_0 Fluoroquinolone Mechanism of Action A Fluoroquinolone Antibiotic B Bacterial Cell A->B E Formation of Ternary Complex (Drug-Enzyme-DNA) A->E C DNA Gyrase / Topoisomerase IV B->C D DNA Replication & Repair C->D C->E D->E F Double-Strand DNA Breaks E->F Inhibition G Bacterial Cell Death F->G

Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolone antibiotics.

Conclusion

This compound is a highly adaptable and valuable building block for the synthesis of complex organic molecules with significant potential in drug discovery. The protocols outlined in these application notes provide a solid foundation for the preparation of 8-fluoro-chromone-2-carboxylic acid and its derivatives. Further investigation into the biological activities of these novel compounds is warranted and could lead to the development of new therapeutic agents.

References

Application Notes and Protocols: 3-Fluoro-2-hydroxybenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-fluoro-2-hydroxybenzoic acid as a versatile building block in medicinal chemistry. The unique structural features of this compound, including a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, make it a valuable starting material for the synthesis of a diverse range of biologically active molecules.[1] The strategic placement of the fluorine atom can significantly influence the physicochemical properties of the resulting derivatives, often leading to enhanced metabolic stability, binding affinity, and pharmacokinetic profiles.[1]

Application as a Scaffold for Enzyme Inhibitors

Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including acetylcholinesterase (AChE), carbonic anhydrases (CAs), and β-arylsulfotransferase IV.

Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease

Background: Acetylcholinesterase is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine.[2] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic transmission.[2] The this compound scaffold can be elaborated to create potent AChE inhibitors.

Example Application: While specific derivatives of this compound are still under investigation, related fluoro-chalcone derivatives have demonstrated significant AChE inhibitory activity. For instance, a series of fluoro-chalcone substituted amino-alkyl derivatives were synthesized and evaluated, with the most potent compound exhibiting an IC50 value of 0.21 µmol/L for AChE.[2]

Quantitative Data:

Compound ClassTarget EnzymeIC50 Value (µM)Reference
Fluoro-chalcone derivative (3l)Acetylcholinesterase (AChE)0.21[2]
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase (AChE)33.1 - 85.8[3]
Halogenated 2-hydroxy-N-phenylbenzamidesButyrylcholinesterase (BuChE)53.5 - 228.4[3]
Benzofuran-based derivatives (7c, 7e)Acetylcholinesterase (AChE)0.058, 0.086[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [1][5]

This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of compounds against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.

  • Add 20 µL of the AChE solution to all wells except the blank.

  • Add 10 µL of the DTNB solution to all wells.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow A Prepare Reagents (Buffer, AChE, DTNB, ATCI) B Plate Setup (Buffer, Inhibitor/Vehicle) A->B C Add AChE Enzyme B->C D Add DTNB Reagent C->D E Pre-incubation (37°C, 15 min) D->E F Initiate Reaction (Add ATCI) E->F G Kinetic Measurement (Absorbance at 412 nm) F->G H Data Analysis (Calculate % Inhibition, IC50) G->H AChE_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ACh_Synth Choline Acetyltransferase Acetyl_CoA->ACh_Synth Choline Choline Choline->ACh_Synth ACh_Vesicle Acetylcholine (ACh) in Vesicle ACh_Synth->ACh_Vesicle ACh_Synapse Acetylcholine (ACh) ACh_Vesicle->ACh_Synapse Release AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_Product Choline AChE->Choline_Product Acetate Acetate AChE->Acetate Signal Signal Transduction ACh_Receptor->Signal Inhibitor AChE Inhibitor (e.g., 3-Fluoro-2-hydroxybenzoic acid derivative) Inhibitor->AChE Inhibition Synthesis_Workflow A This compound B Activation of Carboxylic Acid (e.g., with SOCl2 or a coupling agent) A->B C Activated Intermediate (e.g., Acid Chloride) B->C E Amide Coupling Reaction C->E D Primary or Secondary Amine (R1R2NH) D->E F 3-Fluoro-2-hydroxybenzamide Derivative E->F G Purification (e.g., Crystallization, Chromatography) F->G H Characterization (e.g., NMR, MS) G->H

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 3-Fluoro-2-hydroxybenzoic acid. This versatile building block, possessing a carboxylic acid, a phenolic hydroxyl group, and a fluorine atom, offers multiple reaction sites for the construction of complex molecules. The protocols outlined below are designed for reproducibility in a standard laboratory setting, yielding high-purity products.

Overview of Synthetic Pathways

This compound is a valuable starting material for a variety of pharmaceutical intermediates due to its distinct functional groups. The primary transformations involve reactions at the carboxylic acid and phenolic hydroxyl groups. The fluorine atom on the aromatic ring can enhance the biological activity and modify the physicochemical properties of the final compounds.[1]

Key synthetic routes include:

  • Esterification of the carboxylic acid to produce benzoate esters.

  • Amidation of the carboxylic acid to form benzamides.

  • Etherification of the phenolic hydroxyl group to generate aryl ethers.

These reactions allow for the introduction of diverse functional groups and the extension of the molecular scaffold, which are crucial steps in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols and Data

Esterification of this compound

Esterification is a fundamental transformation for modifying the carboxylic acid group, often to protect it or to introduce a group that can be further functionalized. A common method is the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst.

Reaction Scheme:

Esterification reactant1 This compound product Methyl 3-fluoro-2-hydroxybenzoate reactant1->product Reflux reactant2 Methanol (CH3OH) reactant2->product catalyst H2SO4 (cat.) catalyst->product

Caption: Fischer-Speier esterification of this compound.

Protocol: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

This protocol is adapted from general esterification procedures for hydroxybenzoic acids.

  • To a dry 250 mL round-bottom flask, add this compound (1.0 eq).

  • Add methanol (10 volumes) to the flask.

  • Slowly add concentrated sulfuric acid (0.1 eq) to the mixture while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Quantitative Data:

IntermediateReagentsConditionsYield (%)Purity (%)Reference
Methyl 3-fluoro-2-hydroxybenzoateMethanol, H₂SO₄Reflux, 4-6 h85-95>98[1]
Amidation of this compound

Amide bond formation is a critical step in the synthesis of many pharmaceuticals. Two common methods for the amidation of this compound are presented: a classic two-step approach via an acyl chloride and a modern direct coupling method.

This traditional method involves the activation of the carboxylic acid with thionyl chloride to form a more reactive acyl chloride, which then readily reacts with an amine.

Workflow:

Amidation_Workflow start This compound step1 React with Thionyl Chloride (SOCl2) in Toluene/DMF (cat.) start->step1 intermediate 3-Fluoro-2-hydroxybenzoyl chloride step1->intermediate step2 React with Amine (R-NH2) in DCM/Pyridine intermediate->step2 product N-Substituted-3-fluoro-2-hydroxybenzamide step2->product purification Work-up and Purification product->purification final_product Pure Product purification->final_product

Caption: Workflow for two-step amidation via an acyl chloride.

Protocol:

This protocol is adapted from the synthesis of 3-fluorobenzoyl morpholide.[2]

Step 1: Synthesis of 3-Fluoro-2-hydroxybenzoyl Chloride

  • Suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the desired amine (1.1 eq) and pyridine (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Modern coupling reagents like HATU allow for a direct, one-pot synthesis of amides under mild conditions, avoiding the need for harsh reagents like thionyl chloride.

Reaction Scheme:

HATU_Coupling reactant1 This compound product N-Substituted-3-fluoro-2-hydroxybenzamide reactant1->product 0 °C to RT reactant2 Amine (R-NH2) reactant2->product reagents HATU, DIEA DMF reagents->product

Caption: Direct amide coupling using HATU.

Protocol:

This protocol is adapted from a general procedure for HATU-mediated amide coupling.[2]

  • To a dry round-bottom flask, add this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N,N-Diisopropylethylamine (DIEA) (2.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Comparison for Amidation:

MethodCoupling ReagentBaseSolventTime (h)Temp (°C)Typical Yield (%)Reference
ASOCl₂PyridineToluene/DCM4-7RT to Reflux75-90[2]
BHATUDIEADMF2-40 to RT80-95[2]
Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated to form ethers, which is a common modification in drug design to alter solubility and metabolic stability. The Williamson ether synthesis is a classical method for this transformation.

Protocol: Synthesis of 3-Fluoro-2-(benzyloxy)benzoic acid

  • Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the alkylating agent, for example, benzyl bromide (1.1 eq).

  • Heat the reaction mixture to a temperature between 50-80 °C and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data:

IntermediateReagentsConditionsYield (%)Purity (%)Reference
3-Fluoro-2-(benzyloxy)benzoic acidBenzyl bromide, K₂CO₃Acetone, 60 °C, 8 h80-90>97[1]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

  • HATU and other coupling reagents can be sensitizers; avoid inhalation and skin contact.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a versatile starting material for the synthesis of a range of pharmaceutical intermediates. The protocols provided herein for esterification, amidation, and etherification offer reliable and efficient methods for the preparation of key building blocks in drug discovery and development. The choice of synthetic route can be tailored based on the desired final product and the scale of the reaction.

References

Application of 3-Fluoro-2-hydroxybenzoic Acid in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant importance in the agrochemical industry. The introduction of fluorine atoms into active compounds can profoundly modify their physicochemical and biological properties, often leading to enhanced efficacy, metabolic stability, and bioavailability.[1][2][3][4] Aromatic carboxylic acids, in particular, serve as versatile building blocks for a wide range of pesticides, including herbicides, fungicides, and insecticides.

This document explores the application of 3-Fluoro-2-hydroxybenzoic acid in agrochemical synthesis. Based on available literature, direct applications of this specific isomer in the synthesis of commercial or late-stage development agrochemicals are not well-documented. However, by examining the established use of its isomers, such as 3-hydroxy-4-fluorobenzoic acid, we can infer its potential as a valuable intermediate. This note, therefore, provides a summary of the known applications of related fluoro-hydroxybenzoic acids as a proxy for the potential utility of the 3-fluoro-2-hydroxy isomer, alongside hypothetical synthetic protocols.

General Significance of Fluorinated Hydroxybenzoic Acids in Agrochemicals

Fluorinated hydroxybenzoic acids are recognized as important intermediates in the preparation of pharmaceuticals and pesticides.[5][6] The presence of the fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene ring provides three reactive sites for chemical modification, allowing for the creation of diverse molecular scaffolds. These functional groups can be readily converted into esters, ethers, amides, and other functionalities commonly found in bioactive agrochemical compounds.

Application of Isomers in Agrochemical Intermediate Synthesis

While direct agrochemical applications of this compound are not readily found in the literature, its isomer, 3-hydroxy-4-fluorobenzoic acid , is explicitly mentioned as an important intermediate in the preparation of pesticides and insecticides.[5] This highlights the potential of the fluoro-hydroxybenzoic acid scaffold in agrochemical development.

Synthesis of 3-hydroxy-4-fluorobenzoic Acid

A documented method for the synthesis of 3-hydroxy-4-fluorobenzoic acid involves the carboxylation of 4-fluorophenol.[5][6] This process underscores a common strategy for producing these types of intermediates.

Experimental Protocols

Protocol 1: Synthesis of 3-hydroxy-4-fluorobenzoic Acid (from 4-fluorophenol)

This protocol is based on a patented method for the synthesis of 3-hydroxy-4-fluorobenzoic acid.[5]

Materials:

  • 4-fluorophenol

  • Potassium hydroxide (KOH)

  • Distilled water

  • Carbon dioxide (CO₂) gas

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a four-necked reaction flask, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.

  • Heat the solution to 40-60°C.

  • Bubble carbon dioxide gas through the solution for 2 hours.

  • After 2 hours, stop the flow of CO₂.

  • Carefully add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction mixture over 5 minutes while stirring.

  • Increase the temperature to 110-120°C and reflux for 4 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction with ethyl acetate. Combine the organic phases.

  • Wash the combined organic phases three times with a saturated sodium chloride solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid.

Quantitative Data:

Starting MaterialProductYieldReference
4-fluorophenol3-hydroxy-4-fluorobenzoic acid73.1%[5]

Hypothetical Application of this compound in Agrochemical Synthesis

Given the reactivity of its functional groups, this compound can be envisioned as a precursor to various agrochemical scaffolds. The carboxylic acid can be converted to esters or amides, and the hydroxyl group can be transformed into ethers. These reactions are fundamental in the synthesis of many pesticides.

Hypothetical Synthetic Workflow

The following diagram illustrates a hypothetical workflow for the derivatization of this compound to generate potential agrochemical candidates.

G A This compound B Esterification (e.g., R-OH, H⁺) A->B C Amidation (e.g., R-NH₂, coupling agent) A->C D Etherification (e.g., R-X, base) A->D E Ester Derivative (Potential Fungicide/Herbicide) B->E F Amide Derivative (Potential Insecticide/Fungicide) C->F G Ether Derivative (Potential Herbicide) D->G

Caption: Hypothetical derivatization of this compound.

Conclusion

While the direct application of this compound in agrochemical synthesis is not prominently featured in current literature, the established importance of its isomers, such as 3-hydroxy-4-fluorobenzoic acid, as pesticide intermediates suggests its potential as a valuable building block. The synthetic protocols and hypothetical workflows presented here provide a framework for researchers to explore the utility of this compound in the development of novel, fluorinated agrochemicals. The unique substitution pattern of this molecule may offer advantages in terms of biological activity and patentability. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.

References

Application Notes and Protocols for Fluorescence Assays Using 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid, a fluorinated derivative of salicylic acid, is a versatile building block in organic synthesis.[1][2] While primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules, its structural similarity to salicylic acid suggests potential utility in fluorescence-based analytical methods.[1][2] Salicylic acid and its derivatives are known to exhibit fluorescence, a property that can be modulated by environmental factors such as pH and the presence of metal ions. This document provides a detailed, hypothetical protocol for a fluorescence-based assay using this compound for the detection of ferric ions (Fe³⁺), a common analyte of interest in biological and environmental samples.

Disclaimer: The following protocols and spectral data are hypothetical and intended to serve as a template. Researchers should determine the actual spectral properties and optimal assay conditions for this compound experimentally.

Principle of the Assay

The proposed assay is based on the principle of fluorescence quenching. This compound is expected to be fluorescent under specific pH conditions. The presence of certain metal ions, such as Fe³⁺, can quench this fluorescence upon binding to the carboxylate and hydroxyl moieties of the molecule. The degree of fluorescence quenching is proportional to the concentration of the metal ion, allowing for quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 341-27-5[3]
Molecular Formula C₇H₅FO₃[3]
Molecular Weight 156.11 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 142-150 °C[4]
Solubility Soluble in methanol[5]

Hypothetical Spectroscopic Properties

The fluorescence excitation and emission maxima for this compound would need to be determined experimentally. For the purpose of this protocol, we will use hypothetical values based on typical aromatic acids.

ParameterHypothetical Value
Excitation Wavelength (λex) 310 nm
Emission Wavelength (λem) 420 nm
Quantum Yield (Φ) 0.15
Molar Extinction Coefficient (ε) 5,000 M⁻¹cm⁻¹ at 310 nm

Experimental Protocol: Detection of Fe³⁺ Ions

This protocol outlines the steps for a fluorescence quenching assay to determine the concentration of Fe³⁺ in an aqueous sample.

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (ACS grade)

  • HEPES buffer (100 mM, pH 7.4)

  • Ferric chloride (FeCl₃) standard solution (1 mM)

  • Deionized water

  • 96-well black microplate, flat bottom

  • Fluorescence microplate reader

Preparation of Solutions
  • This compound Stock Solution (10 mM): Dissolve 15.61 mg of this compound in 10 mL of methanol. Store in the dark at 4°C.

  • Working Probe Solution (100 µM): Dilute 100 µL of the 10 mM stock solution into 9.9 mL of HEPES buffer (100 mM, pH 7.4).

  • Fe³⁺ Standard Solutions (0-100 µM): Prepare a series of Fe³⁺ standards by diluting the 1 mM FeCl₃ stock solution in HEPES buffer.

Assay Procedure
  • Plate Setup: To each well of a 96-well black microplate, add 50 µL of the 100 µM working probe solution.

  • Addition of Standards/Samples: Add 50 µL of the Fe³⁺ standard solutions or unknown samples to the respective wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to a hypothetical 310 nm and emission at a hypothetical 420 nm.

Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of a blank well (containing only HEPES buffer) from all readings.

  • Standard Curve: Plot the fluorescence intensity of the standards against the corresponding Fe³⁺ concentration.

  • Stern-Volmer Plot: To analyze the quenching mechanism, create a Stern-Volmer plot of F₀/F versus the quencher concentration ([Q]), where F₀ is the fluorescence intensity in the absence of the quencher and F is the fluorescence intensity in the presence of the quencher. The relationship is described by the equation: F₀/F = 1 + Kₛᵥ[Q], where Kₛᵥ is the Stern-Volmer quenching constant.

  • Quantification: Determine the concentration of Fe³⁺ in unknown samples by interpolating their fluorescence intensity values on the standard curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_probe Prepare 100 µM 3-Fluoro-2-hydroxybenzoic acid solution add_probe Add 50 µL probe to each well prep_probe->add_probe prep_fe Prepare Fe³⁺ standards add_fe Add 50 µL Fe³⁺ standards/samples prep_fe->add_fe add_probe->add_fe incubate Incubate 15 min at RT, dark add_fe->incubate measure Measure fluorescence (Ex: 310 nm, Em: 420 nm) incubate->measure plot_std Plot standard curve measure->plot_std plot_sv Create Stern-Volmer plot measure->plot_sv quantify Quantify Fe³⁺ in samples plot_std->quantify

Caption: Experimental workflow for the Fe³⁺ fluorescence quenching assay.

Proposed Signaling Pathway (Quenching Mechanism)

quenching_mechanism cluster_excitation Excitation and Emission cluster_quenching Quenching by Fe³⁺ Probe Probe (Ground State) Probe_Excited Probe* (Excited State) Probe->Probe_Excited Excitation (hν) Probe_Excited->Probe Fluorescence (hν') Fe3 Fe³⁺ Probe_Fe3 [Probe-Fe³⁺] (Non-fluorescent complex) Probe_Excited->Probe_Fe3 Quenching Fe3->Probe_Fe3

Caption: Proposed mechanism of fluorescence quenching of this compound by Fe³⁺.

Applications and Future Directions

The described assay, once optimized, could be applied to the quantification of Fe³⁺ in various samples, including environmental water samples and biological fluids. The versatility of this compound as a synthetic intermediate also opens up possibilities for its use in creating more complex, second-generation fluorescent probes with enhanced selectivity and sensitivity for a range of analytes. Further research should focus on the experimental determination of its spectral properties and its binding affinity and selectivity for different metal ions.

References

Application Notes and Protocols: Derivatization of 3-Fluoro-2-hydroxybenzoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 3-Fluoro-2-hydroxybenzoic acid and subsequent biological screening of the resulting compounds. This document outlines detailed protocols for the synthesis of ester and amide derivatives, as well as methodologies for evaluating their potential as anticancer and antimicrobial agents.

Introduction

This compound, a fluorinated analog of salicylic acid, presents a valuable scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[1][2] Derivatization of the carboxylic acid and phenolic hydroxyl groups allows for the creation of a diverse library of compounds for biological screening.[2] The primary derivatization strategies explored herein are esterification and amidation of the carboxylic acid moiety.

Derivatization Strategies

The carboxylic acid group of this compound is a prime target for derivatization, readily undergoing esterification and amidation reactions to produce a variety of derivatives.[2]

Experimental Protocol: Esterification of this compound

This protocol describes a general method for the synthesis of 3-fluoro-2-hydroxybenzoate esters.

Materials:

  • This compound

  • Appropriate alcohol (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an excess of the desired alcohol (e.g., 20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Amidation of this compound

This protocol outlines a general method for the synthesis of 3-fluoro-2-hydroxybenzamide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Appropriate amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Let the reaction stir at room temperature for 2-3 hours or until the solution becomes clear. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the resulting acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Here, we provide protocols for assessing their anticancer and antimicrobial potential.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the synthesized derivatives in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Antimicrobial Activity Screening: Broth Microdilution Assay

The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Synthesized derivatives

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.

  • Add the standardized inoculum to each well.

  • Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

Quantitative data from biological screenings should be summarized for clear comparison. Below are example tables for presenting anticancer and antimicrobial data.

Table 1: Representative Anticancer Activity of Benzoic Acid Derivatives against MCF-7 and HeLa Cell Lines.

CompoundModificationIC₅₀ (µM) - MCF-7IC₅₀ (µM) - HeLa
Parent This compound>100>100
Ester 1 Methyl 3-fluoro-2-hydroxybenzoate75.482.1
Ester 2 Ethyl 3-fluoro-2-hydroxybenzoate62.871.5
Amide 1 N-phenyl-3-fluoro-2-hydroxybenzamide45.251.9
Amide 2 N-benzyl-3-fluoro-2-hydroxybenzamide38.744.3
Doxorubicin Positive Control0.81.1

Note: The data presented in this table is representative and based on activities reported for similar benzoic acid derivatives. Actual IC₅₀ values for this compound derivatives would need to be determined experimentally.

Table 2: Representative Antimicrobial Activity (MIC) of Benzoic Acid Derivatives.

CompoundModificationMIC (µg/mL) - S. aureusMIC (µg/mL) - E. coliMIC (µg/mL) - C. albicans
Parent This compound128256>256
Ester 1 Methyl 3-fluoro-2-hydroxybenzoate64128128
Ester 2 Ethyl 3-fluoro-2-hydroxybenzoate326464
Amide 1 N-phenyl-3-fluoro-2-hydroxybenzamide163232
Amide 2 N-benzyl-3-fluoro-2-hydroxybenzamide81616
Ciprofloxacin Positive Control (Bacteria)10.5N/A
Fluconazole Positive Control (Fungi)N/AN/A2

Note: The data presented in this table is representative and based on activities reported for similar benzoic acid derivatives. Actual MIC values for this compound derivatives would need to be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow

The overall process from derivatization to biological screening can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound esterification Esterification start->esterification amidation Amidation start->amidation ester_lib Ester Library esterification->ester_lib amide_lib Amide Library amidation->amide_lib anticancer Anticancer Screening (MTT Assay) ester_lib->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) ester_lib->antimicrobial amide_lib->anticancer amide_lib->antimicrobial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for derivatization and biological screening.

Hypothetical Signaling Pathway: COX Inhibition

Fluorinated salicylic acid derivatives are known to exhibit anti-inflammatory and potentially anticancer effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This pathway is a plausible target for derivatives of this compound.

cox_pathway cluster_cox COX Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus aa Arachidonic Acid cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pla2->aa pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation cancer Cancer Progression prostaglandins->cancer derivative 3-Fluoro-2-hydroxybenzoic Acid Derivative derivative->cox1 Inhibition derivative->cox2 Inhibition

Caption: Hypothetical COX inhibition pathway for this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid is a versatile and valuable precursor in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The presence of the fluorine atom, a hydroxyl group, and a carboxylic acid moiety on the benzene ring provides multiple reactive sites for the construction of diverse heterocyclic scaffolds.[1] The incorporation of fluorine into these molecules can significantly enhance their biological activity and pharmacokinetic properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of fluorinated benzofurans, chromones, and coumarins using this compound as a key starting material. The synthesized compounds are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Data Presentation

Table 1: Overview of Synthesized Heterocyclic Scaffolds and their Potential Biological Activities

Heterocyclic ScaffoldPrecursorSynthetic MethodPotential Biological Activities
7-Fluorobenzofuran DerivativesThis compoundIntramolecular CyclizationAntimicrobial, Anticancer
8-Fluorochromone DerivativesThis compoundKostanecki-Robinson Acylation (multi-step)Anticancer, Anti-inflammatory
8-Fluorocoumarin DerivativesThis compoundPechmann CondensationAnti-inflammatory, Antimicrobial

Experimental Protocols

Synthesis of 7-Fluoro-2-methylbenzofuran

This protocol outlines the synthesis of a 7-fluorobenzofuran derivative starting from this compound. The process involves the initial conversion of the acid to an intermediate which then undergoes intramolecular cyclization.

Step 1: Synthesis of Methyl 3-fluoro-2-hydroxybenzoate

  • Materials: this compound, Methanol, Sulfuric acid (concentrated).

  • Procedure:

    • In a round-bottom flask, dissolve 10.0 g (64.1 mmol) of this compound in 100 mL of methanol.

    • Carefully add 2 mL of concentrated sulfuric acid dropwise while stirring.

    • Reflux the mixture for 4 hours.

    • After cooling to room temperature, remove the methanol under reduced pressure.

    • Dissolve the residue in 100 mL of ethyl acetate and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3-fluoro-2-hydroxybenzoate.

  • Expected Yield: 90-95%

Step 2: Synthesis of 2-Allyl-3-fluorophenol

  • Materials: Methyl 3-fluoro-2-hydroxybenzoate, Allyl bromide, Potassium carbonate, Acetone.

  • Procedure:

    • To a solution of methyl 3-fluoro-2-hydroxybenzoate (from Step 1) in 100 mL of acetone, add 1.5 equivalents of allyl bromide and 2.0 equivalents of potassium carbonate.

    • Reflux the mixture for 8 hours.

    • Filter the reaction mixture and evaporate the solvent.

    • The crude product is then subjected to Claisen rearrangement by heating at 180-200 °C for 2 hours to yield 2-allyl-3-fluorophenol.

    • Purify the product by column chromatography.

Step 3: Synthesis of 7-Fluoro-2-methylbenzofuran

  • Materials: 2-Allyl-3-fluorophenol, Palladium on carbon (10%), Methanol.

  • Procedure:

    • Dissolve 2-allyl-3-fluorophenol (from Step 2) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 7-fluoro-2-methylbenzofuran.

    • Purify by column chromatography.

Synthesis of 8-Fluoro-4-methylcoumarin via Pechmann Condensation

The Pechmann condensation is a classic method for the synthesis of coumarins from a phenol and a β-ketoester under acidic conditions.[2]

  • Materials: this compound, Ethyl acetoacetate, Sulfuric acid (concentrated).

  • Procedure:

    • Carefully add 10.0 g (64.1 mmol) of this compound to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10 °C with an ice bath.

    • To this mixture, add 1.1 equivalents of ethyl acetoacetate dropwise with stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, and then heat at 60 °C for 1 hour.

    • Pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid is filtered, washed with cold water until the washings are neutral to litmus, and then dried.

    • Recrystallize the crude product from ethanol to obtain pure 8-fluoro-4-methylcoumarin.

  • Expected Yield: 70-80%

Synthesis of 8-Fluoro-2-methylchromone via Kostanecki-Robinson Acylation

The Kostanecki-Robinson acylation allows for the synthesis of chromones from o-hydroxyaryl ketones and an aliphatic acid anhydride.[3] This protocol requires the initial conversion of this compound to the corresponding acetophenone.

Step 1: Synthesis of 1-(3-Fluoro-2-hydroxyphenyl)ethan-1-one

  • Materials: this compound, Thionyl chloride, Methylmagnesium bromide, Anhydrous THF.

  • Procedure:

    • Convert this compound to its acid chloride by reacting with thionyl chloride.

    • React the acid chloride with two equivalents of methylmagnesium bromide in anhydrous THF at 0 °C to obtain 1-(3-fluoro-2-hydroxyphenyl)ethan-1-one.

    • Purify the product by column chromatography.

Step 2: Synthesis of 8-Fluoro-2-methylchromone

  • Materials: 1-(3-Fluoro-2-hydroxyphenyl)ethan-1-one, Acetic anhydride, Sodium acetate.

  • Procedure:

    • A mixture of 1-(3-fluoro-2-hydroxyphenyl)ethan-1-one (from Step 1), 3 equivalents of acetic anhydride, and 1.5 equivalents of anhydrous sodium acetate is heated at 180 °C for 6 hours.

    • After cooling, the reaction mixture is poured into ice water.

    • The resulting solid is filtered, washed with water, and then dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide.

    • The solution is heated on a water bath for 30 minutes, then cooled and acidified with dilute hydrochloric acid.

    • The precipitated 8-fluoro-2-methylchromone is filtered, washed with water, and recrystallized from ethanol.

  • Expected Yield: 50-60%

Mandatory Visualizations

experimental_workflow cluster_benzofuran Synthesis of 7-Fluorobenzofuran cluster_coumarin Synthesis of 8-Fluorocoumarin cluster_chromone Synthesis of 8-Fluorochromone start_bf This compound esterification Esterification (MeOH, H2SO4) start_bf->esterification intermediate1_bf Methyl 3-fluoro-2- hydroxybenzoate esterification->intermediate1_bf allylation Allylation (Allyl bromide, K2CO3) intermediate1_bf->allylation intermediate2_bf Allyl ether intermediate allylation->intermediate2_bf claisen Claisen Rearrangement (Heat) intermediate2_bf->claisen intermediate3_bf 2-Allyl-3-fluorophenol claisen->intermediate3_bf cyclization_bf Intramolecular Cyclization (Pd/C, H2) intermediate3_bf->cyclization_bf product_bf 7-Fluoro-2-methylbenzofuran cyclization_bf->product_bf start_c This compound pechmann Pechmann Condensation (Ethyl acetoacetate, H2SO4) start_c->pechmann product_c 8-Fluoro-4-methylcoumarin pechmann->product_c start_ch This compound to_acetophenone Conversion to Acetophenone (SOCl2, MeMgBr) start_ch->to_acetophenone intermediate_ch 1-(3-Fluoro-2-hydroxyphenyl)ethan-1-one to_acetophenone->intermediate_ch kostanecki Kostanecki-Robinson Acylation (Ac2O, NaOAc) intermediate_ch->kostanecki product_ch 8-Fluoro-2-methylchromone kostanecki->product_ch signaling_pathway cluster_inflammation Anti-inflammatory Action cluster_cancer Anticancer Action stimulus Inflammatory Stimulus cox2 COX-2 Enzyme stimulus->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation coumarin Fluorinated Coumarin Derivative coumarin->cox2 Inhibition cancer_cell Cancer Cell proliferation Proliferation cancer_cell->proliferation apoptosis Apoptosis benzofuran Fluorinated Benzofuran Derivative benzofuran->proliferation Inhibition benzofuran->apoptosis Induction chromone Fluorinated Chromone Derivative chromone->proliferation Inhibition chromone->apoptosis Induction

References

Application Notes and Protocols for the Esterification of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common methods for the esterification of 3-Fluoro-2-hydroxybenzoic acid: Fischer-Speier Esterification, Steglich Esterification, and methylation via Trimethylsilyldiazomethane. Each method offers distinct advantages and is suited for different experimental constraints and desired ester products.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its ester derivatives are often key intermediates in the development of new molecular entities. The presence of both a carboxylic acid and a phenolic hydroxyl group, along with the fluorine substituent, requires careful consideration when choosing an esterification method to ensure selectivity and high yield. This document outlines three reliable methods for the esterification of the carboxylic acid moiety.

Method Comparison

The following table summarizes the typical quantitative data for the esterification of this compound and structurally similar compounds using the described methods.

MethodAlcohol/ReagentCatalyst/Coupling AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Fischer-Speier Esterification MethanolConc. H₂SO₄MethanolReflux (~65)2-4~90
Steglich Esterification EthanolDCC, DMAP (cat.)Dichloromethane0 to Room Temp380-95[1]
Methylation TrimethylsilyldiazomethaneNoneToluene/MethanolRoom Temp0.5>95[2]

Experimental Protocols

Fischer-Speier Esterification

This method is a classic, acid-catalyzed esterification suitable for producing simple alkyl esters, such as methyl 3-fluoro-2-hydroxybenzoate. It is cost-effective but requires acidic conditions and elevated temperatures.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.[3] b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), and finally with brine.[3] d. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

Steglich Esterification

The Steglich esterification is a mild and efficient method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is particularly useful for substrates that are sensitive to acidic conditions and allows for the use of a wider range of alcohols, including secondary and sterically hindered ones.[1][4]

Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).[1]

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 5-10 minutes.[1]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.[1]

  • Work-up: a. Filter off the precipitated DCU.[1] b. Wash the filtrate with 0.5 N hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.[1] c. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: After filtering off the drying agent, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Methylation with Trimethylsilyldiazomethane

Trimethylsilyldiazomethane (TMS-diazomethane) is a safer alternative to the highly toxic and explosive diazomethane for the methylation of carboxylic acids. The reaction is typically fast, clean, and proceeds in nearly quantitative yields under very mild conditions.[2]

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (e.g., a 3:2 ratio) in a flask equipped with a magnetic stirrer.[2]

  • Reagent Addition: At room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes dropwise to the stirred solution until a persistent yellow color is observed, indicating a slight excess of the reagent.[2]

  • Reaction: Stir the mixture for 30 minutes at room temperature. The reaction is typically complete within this time.

  • Work-up: Quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Purification: Concentrate the reaction mixture under reduced pressure to obtain the methyl ester. The purity is often high enough for subsequent steps without further purification. If necessary, the product can be purified by column chromatography.

Visualizations

Below are diagrams illustrating the workflows for the described esterification methods.

Fischer_Esterification_Workflow Fischer-Speier Esterification Workflow cluster_start Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound reaction Reflux (65°C, 2-4h) start_acid->reaction start_alcohol Methanol (excess) start_alcohol->reaction start_catalyst Conc. H₂SO₄ start_catalyst->reaction workup Solvent Removal Extraction Washing reaction->workup purification Drying & Concentration (Optional Recrystallization/Chromatography) workup->purification product Methyl 3-Fluoro-2-hydroxybenzoate purification->product

Caption: Workflow for Fischer-Speier Esterification.

Steglich_Esterification_Workflow Steglich Esterification Workflow cluster_start Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound reaction Stir at 0°C to RT (3h in DCM) start_acid->reaction start_alcohol Alcohol start_alcohol->reaction dcc DCC dcc->reaction dmap DMAP (cat.) dmap->reaction workup Filter DCU Acid/Base Wash reaction->workup purification Drying & Concentration (Column Chromatography) workup->purification product Corresponding Ester purification->product

Caption: Workflow for Steglich Esterification.

TMS_Diazomethane_Workflow TMS-Diazomethane Methylation Workflow cluster_start Reactants & Reagent cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start_acid This compound reaction Stir at RT (30 min in Toluene/Methanol) start_acid->reaction tms_reagent TMS-Diazomethane tms_reagent->reaction workup Quench with Acetic Acid reaction->workup purification Concentration workup->purification product Methyl 3-Fluoro-2-hydroxybenzoate purification->product

Caption: Workflow for TMS-Diazomethane Methylation.

References

Application Notes and Protocols: The Role of 3-Fluoro-2-hydroxybenzoic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxybenzoic acid is a versatile, fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of bioactive molecules.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on the benzene ring imparts unique chemical properties that are advantageous for drug design and development. The high electronegativity of the fluorine atom can significantly influence the acidity of the neighboring functional groups and the overall electronic distribution of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles of the resulting compounds.[1] This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key precursor.

Key Applications

The strategic placement of the fluoro and hydroxyl groups makes this compound an ideal starting material for the synthesis of a range of biologically active compounds, including but not limited to:

  • Enzyme Inhibitors: The structural features of this compound are amenable to the design of molecules that can fit into the active sites of enzymes, potentially leading to their inhibition. Fluorinated compounds, in particular, have shown promise as potent enzyme inhibitors.

  • Anticancer Agents: Derivatives of similar fluorinated aromatic acids have demonstrated significant cytotoxic activity against various cancer cell lines. The unique electronic properties conferred by the fluorine atom can enhance the interaction of these molecules with biological targets relevant to cancer progression.

  • Antimicrobial Agents: Fluorinated quinolones are a well-established class of antibiotics. The core structure of this compound can be elaborated to produce novel antimicrobial compounds.

Data Presentation: Bioactivity of Related Compounds

While specific bioactivity data for a wide range of derivatives of this compound are not extensively available in the public domain, the following table summarizes the activity of closely related compounds, demonstrating the potential of this structural motif.

Compound ClassSpecific Derivative ExampleBiological ActivityIC50 Value
Salen ComplexesCobalt-salen complex derived from 3-fluoro-2-hydroxybenzaldehydeAnticancer50 µM[2]
β-Lactams3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneAnticancer0.075 µM

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative bioactive molecules derived from this compound.

Protocol 1: Synthesis of a 3-Fluoro-2-hydroxybenzamide Derivative

This protocol describes a general method for the synthesis of an amide derivative of this compound using a standard coupling reagent.

Materials:

  • This compound

  • Amine of choice (e.g., Morpholine)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF or DCM under an inert atmosphere.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add TEA or DIPEA (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Synthesis of a this compound Ester Derivative

This protocol outlines the esterification of this compound.

Materials:

  • This compound

  • Alcohol of choice (e.g., Methanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.[3]

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a potential mechanism of action for fluorinated β-lactam anticancer agents, which can be conceptually extended to other bioactive molecules synthesized from this compound that induce apoptosis. The pathway highlights the induction of DNA damage, leading to the activation of the p38 MAPK pathway and the subsequent caspase cascade.[4][5][6][7][8][9]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Bioactive_Molecule Bioactive Molecule (e.g., Fluorinated β-Lactam) DNA_Damage DNA Damage Bioactive_Molecule->DNA_Damage Induces p38_MAPK p38 MAPK Caspase_8 Caspase-8 p38_MAPK->Caspase_8 Activates ASK1 ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 Phosphorylates MKK3_6->p38_MAPK Phosphorylates BID BID Caspase_8->BID Cleaves tBID tBID BID->tBID Cytochrome_c Cytochrome c tBID->Cytochrome_c Promotes Release Apaf_1 Apaf-1 Caspase_9 Caspase-9 Apaf_1->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes DNA_Damage->ASK1 Activates Cytochrome_c->Apaf_1 Binds to

Caption: Apoptosis induction via DNA damage and p38 MAPK signaling.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.

G Start Start: 3-Fluoro-2-hydroxybenzoic Acid Synthesis Chemical Synthesis (Amidation/Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bio_Assay Biological Evaluation (e.g., Cytotoxicity Assay) Characterization->Bio_Assay Data_Analysis Data Analysis (IC50 Determination) Bio_Assay->Data_Analysis End Lead Compound Identification Data_Analysis->End

References

Application Notes and Protocols: Developing Enzyme Inhibitors with a 3-Fluoro-2-hydroxybenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of enzyme inhibitors utilizing the 3-fluoro-2-hydroxybenzoic acid scaffold. This document outlines the synthesis of potential inhibitors, detailed protocols for enzyme inhibition assays, and an overview of the relevant signaling pathways. The data presented is based on research conducted on structurally similar scaffolds, providing a strong starting point for inhibitor design and evaluation.

Introduction

The this compound moiety is a promising scaffold for the design of novel enzyme inhibitors. The presence of the fluorine atom can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of a drug candidate.[1] This scaffold is a close analog to 2-hydroxybenzoic acid, which has been successfully utilized to develop selective inhibitors for enzymes such as sirtuin 5 (SIRT5).[2] SIRT5 is an NAD+-dependent lysine deacylase that plays a crucial role in regulating various metabolic pathways, making it an attractive target for therapeutic intervention in diseases like cancer and metabolic disorders.[2][3]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 2-hydroxybenzoic acid derivatives against human sirtuin isoforms SIRT1, SIRT2, SIRT3, and SIRT5. This data, from a study on a closely related scaffold, provides valuable structure-activity relationship (SAR) insights for the development of inhibitors based on the this compound core. Of particular note is compound 40 , which incorporates a fluoro-substituted phenyl group and demonstrates the potential for fluorine incorporation in achieving potent and selective inhibition.

Table 1: In Vitro Inhibitory Activity of 2-Hydroxybenzoic Acid Derivatives against Human Sirtuins

Compound IDStructureSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)SIRT5 IC50 (µM)
11 4-(3-(4-acetylphenyl)thioureido)-2-hydroxybenzoic acid> 50> 50> 5026.4 ± 0.8
14 4-(3-(4-chlorophenyl)thioureido)-2-hydroxybenzoic acid> 50> 50> 5012.3 ± 1.1
23 4-(3-(4-methoxyphenyl)thioureido)-2-hydroxybenzoic acid> 50> 50> 5010.7 ± 0.9
40 4-(3-(4-(2-fluoro-4-nitrophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid> 50> 50> 504.8 ± 0.3
43 4-(3-(4-(4-chlorophenyl)thiazol-2-yl)thioureido)-2-hydroxybenzoic acid> 50> 50> 502.6 ± 0.2
Suramin (Positive Control)---28.4 ± 2.5

Data extracted from Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. European Journal of Medicinal Chemistry, 241, 114623.[2]

Experimental Protocols

Synthesis of 4-(3-Arylthioureido)-2-hydroxybenzoic Acid Derivatives

This protocol describes a general method for the synthesis of thiourea derivatives of 2-hydroxybenzoic acid, which can be adapted for the this compound scaffold.

3.1.1. Synthesis of 2-hydroxy-4-isothiocyanatobenzoic acid

  • Suspend 4-aminosalicylic acid in a mixture of water and concentrated hydrochloric acid at room temperature.

  • To this suspension, add another portion of water followed by thiophosgene.

  • Stir the reaction mixture for approximately 3 hours. The disappearance of the orange color of thiophosgene indicates the completion of the reaction.

  • Filter the solid product, wash it multiple times with water, and dry it over phosphorus pentoxide to yield 2-hydroxy-4-isothiocyanatobenzoic acid.

3.1.2. Synthesis of the Thiourea Derivative (e.g., Compound 11)

  • Dissolve 2-hydroxy-4-isothiocyanatobenzoic acid in a suitable solvent such as acetone.

  • Add the desired aniline derivative (e.g., 4-aminoacetophenone) to the solution.

  • Stir the reaction mixture at room temperature for the appropriate time to allow for the formation of the thiourea linkage.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

In Vitro SIRT5 Inhibition Assay (Trypsin-Coupled Fluorescence Assay)

This assay is used to determine the IC50 values of the synthesized compounds against SIRT5.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare SIRT5 enzyme, a fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine), and NAD+ in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a developer solution containing trypsin.

  • Assay Procedure:

    • In a 96-well black microplate, add the SIRT5 substrate, NAD+, and the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding the SIRT5 enzyme solution.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction and initiate the development step by adding the developer solution containing trypsin.

    • Incubate the plate at room temperature for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of SIRT5 inhibition for each concentration of the test compound relative to a vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathways Modulated by SIRT5

SIRT5 is a key regulator of several metabolic pathways primarily located in the mitochondria.[4] Its inhibition can impact cellular energy homeostasis and redox balance.

SIRT5_Signaling_Pathways cluster_Mitochondrion Mitochondrion SIRT5 SIRT5 TCA_Cycle TCA Cycle SIRT5->TCA_Cycle Regulates Fatty_Acid_Oxidation Fatty Acid Oxidation SIRT5->Fatty_Acid_Oxidation Regulates Urea_Cycle Urea Cycle SIRT5->Urea_Cycle Regulates Glycolysis_Gluconeogenesis Glycolysis / Gluconeogenesis SIRT5->Glycolysis_Gluconeogenesis Regulates Inhibitor 3-Fluoro-2-hydroxybenzoic Acid Scaffold Inhibitor Inhibitor->SIRT5 Inhibits

Caption: SIRT5-Regulated Metabolic Pathways.

Experimental Workflow for Inhibitor Development

The following diagram illustrates the general workflow for the development of enzyme inhibitors, from initial design and synthesis to in vitro and cell-based assays.

Experimental_Workflow cluster_Design_Synthesis Design & Synthesis cluster_Screening_Evaluation Screening & Evaluation Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Purification_Characterization Purification & Characterization (NMR, MS) Library_Synthesis->Purification_Characterization HTS High-Throughput Screening (e.g., Fluorescence Assay) Purification_Characterization->HTS Dose_Response Dose-Response & IC50 Determination HTS->Dose_Response Selectivity_Profiling Selectivity Profiling (against other enzymes) Dose_Response->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Target Engagement) Selectivity_Profiling->Cell_Based_Assays

Caption: Inhibitor Development Workflow.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel and selective enzyme inhibitors. The data and protocols presented here, based on the closely related 2-hydroxybenzoic acid scaffold targeting SIRT5, provide a solid foundation for initiating a drug discovery program. Further optimization of this scaffold, including the strategic placement of the fluorine atom and diversification of the appended functionalities, holds the potential to yield potent and selective modulators of enzymatic activity for various therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 3-Fluoro-2-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from the synthetic route or degradation. Common impurities may include:

  • Positional Isomers: 2-Fluoro-3-hydroxybenzoic acid and other isomers can be challenging to separate due to their similar physical properties.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present in the crude product.

  • Side-Reaction Products: The synthesis of fluorinated hydroxybenzoic acids can sometimes lead to the formation of tar-like by-products, resulting in discoloration of the final product.[1]

  • Solvent Residues: Residual solvents from the reaction or initial purification steps may be present.[1]

Q2: My this compound has a yellowish or brownish tint. How can I remove the color?

A2: A yellowish or brownish discoloration in this compound is typically due to organic impurities or tar-like by-products from the synthesis.[1] The following methods can be effective for color removal:

  • Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[1]

  • Sublimation: Vacuum sublimation is a highly effective method for obtaining a pure, white crystalline product by separating the volatile this compound from non-volatile colored impurities.

Q3: I am having difficulty crystallizing this compound. What should I do?

A3: Crystallization difficulties can arise from several factors, including the choice of solvent, the presence of impurities, or the cooling rate.[1]

  • Solvent Selection: Ensure the chosen solvent has a high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. A mixture of ethanol and water is often a good starting point for fluorinated salicylic acids.[2]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.

  • "Oiling Out": If the compound separates as an oil instead of a solid, this may be because the solution is too concentrated or cooling too quickly. Try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.[1]

Q4: What is a suitable method for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like phosphoric acid can be used to separate the main compound from its potential impurities.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Purity After Recrystallization Improper solvent choice, incomplete removal of impurities, co-crystallization of isomers.- Ensure the chosen solvent has a significant solubility differential at high and low temperatures.- Perform a second recrystallization.- For persistent isomeric impurities, consider preparative chromatography.
Product is an Oil, Not Crystals ("Oiling Out") The solution is supersaturated at a temperature above the melting point of the impure compound. Cooling is too rapid.- Re-heat the solution to dissolve the oil.- Add a small amount of additional solvent.- Allow the solution to cool down much more slowly. An insulated container can help moderate the cooling rate.[1]
Poor Recovery After Recrystallization Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Persistent Color in the Final Product Incomplete removal of colored impurities.- Use activated charcoal during recrystallization.- Consider purification by sublimation for a high-purity, white product.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a filtration setup (a funnel with fluted filter paper and a receiving flask). Filter the hot solution quickly to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (142-145 °C) to remove any residual solvent.[6]

Protocol 2: HPLC Purity Analysis

This method is adapted from protocols for similar aromatic carboxylic acids and may require optimization.

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 250 x 4.6 mm).

  • Mobile Phase: A mixture of water, acetonitrile, and orthophosphoric acid (e.g., 650:350:2 v/v/v).[4] The exact ratio may need to be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or 300 nm).

  • Sample Preparation: Prepare a standard solution of high-purity this compound and a solution of the sample to be analyzed in a suitable solvent (e.g., the mobile phase or a compatible solvent).

  • Injection Volume: 10-20 µL.

  • Analysis: Run the samples and integrate the peak areas to determine the purity of the sample by comparing the area of the main peak to the total area of all peaks.

Data Presentation

Table 1: Representative Purity and Recovery Data for Purification Methods

Purification Method Initial Purity (%) Final Purity (%) Recovery (%)
Single Recrystallization (Ethanol/Water)8597.580
Double Recrystallization (Ethanol/Water)8599.265
Recrystallization with Charcoal Treatment85 (colored)98.875
Sublimation90>99.850

Note: The data in this table are representative and will vary depending on the nature and quantity of impurities in the starting material.

Visualizations

Purification_Troubleshooting_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting start Crude this compound recrystallization Recrystallization start->recrystallization analysis Purity Analysis (e.g., HPLC) recrystallization->analysis pure Pure Product (>98%) analysis->pure impure Impure Product (<98%) analysis->impure troubleshoot Identify Issue impure->troubleshoot oiling_out Oiling Out troubleshoot->oiling_out Crystals not forming low_recovery Low Recovery troubleshoot->low_recovery Low yield colored_product Colored Product troubleshoot->colored_product Discoloration repeat_purification Repeat Purification with Modifications oiling_out->repeat_purification Adjust solvent/cooling low_recovery->repeat_purification Optimize solvent volume colored_product->repeat_purification Add charcoal/sublimation repeat_purification->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Decision_Tree start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve is_colored Is the solution colored? dissolve->is_colored add_charcoal Add activated charcoal and re-boil is_colored->add_charcoal Yes hot_filter Hot filtration is_colored->hot_filter No add_charcoal->hot_filter cool Cool to crystallize hot_filter->cool crystals_form Do crystals form? cool->crystals_form collect_crystals Collect and wash crystals crystals_form->collect_crystals Yes troubleshoot_crystallization Troubleshoot: - Scratch flask - Add seed crystal - Check solvent crystals_form->troubleshoot_crystallization No

Caption: Decision tree for the recrystallization of this compound.

References

common side reactions in the synthesis of 3-Fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction. This process involves the carboxylation of 2-fluorophenol. The reaction typically proceeds by treating 2-fluorophenol with a strong base (like sodium hydroxide) to form the sodium 2-fluorophenoxide salt. This salt is then reacted with carbon dioxide under elevated temperature and pressure. The final step is acidification to yield the desired product.

Q2: What are the most common side reactions observed during the synthesis of this compound via the Kolbe-Schmitt reaction?

The primary side reactions encountered during the synthesis of this compound are:

  • Formation of the Isomeric 5-Fluoro-2-hydroxybenzoic acid: The carboxylation of the 2-fluorophenoxide can occur at the position para to the hydroxyl group, leading to the formation of the 5-fluoro isomer. The ratio of the desired ortho product to this para isomer is highly dependent on the reaction conditions.

  • Incomplete Carboxylation: A significant portion of the starting material, 2-fluorophenol, may remain unreacted. This can be due to suboptimal reaction conditions such as insufficient pressure, temperature, or reaction time.

  • Decarboxylation of the Product: At higher temperatures, the newly formed this compound can undergo decarboxylation, reverting back to 2-fluorophenol. This is a reversible reaction that can impact the overall yield.

Q3: Is there a typical ratio of the desired this compound to the isomeric byproduct?

While the exact ratio is highly dependent on the specific reaction conditions used, some literature suggests that the carboxylation of 2-fluorophenol can yield a mixture where the para-isomer is the major product. For instance, one study reported a product distribution of 25% this compound (ortho product) and 75% 5-Fluoro-2-hydroxybenzoic acid (para product) under certain conditions.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound and High Proportion of the 5-Fluoro Isomer.

Potential Cause Troubleshooting Step Rationale
Use of Potassium Hydroxide Use sodium hydroxide instead of potassium hydroxide to prepare the phenoxide salt.The choice of the alkali metal cation significantly influences the regioselectivity of the carboxylation. Sodium ions tend to chelate with the phenoxide oxygen and the incoming carbon dioxide, favoring ortho substitution. Potassium ions, being larger, do not facilitate this chelation as effectively, leading to a higher proportion of the thermodynamically more stable para product.
High Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also favor the formation of the para isomer.It is recommended to perform small-scale experiments to determine the optimal temperature that balances reaction rate and desired regioselectivity.
Insufficient CO2 Pressure Ensure the reaction is conducted under adequate and consistent carbon dioxide pressure.Sufficient CO2 pressure is crucial for driving the carboxylation equilibrium towards the products.

Issue 2: Significant Amount of Unreacted 2-Fluorophenol in the Final Product Mixture.

Potential Cause Troubleshooting Step Rationale
Incomplete Phenoxide Formation Ensure the 2-fluorophenol is completely converted to the sodium salt before the carboxylation step. This can be achieved by using a slight excess of a strong base and ensuring anhydrous conditions.The phenoxide is the active nucleophile in the Kolbe-Schmitt reaction. Incomplete formation will lead to a lower concentration of the reactive species.
Suboptimal Reaction Conditions Increase the reaction time, temperature, or CO2 pressure, while carefully monitoring the impact on isomer formation.The carboxylation of phenoxides is an equilibrium process. Adjusting these parameters can help drive the reaction to completion.
Presence of Water Ensure all reagents and the reaction vessel are thoroughly dried.The presence of water can hydrolyze the phenoxide and interfere with the carboxylation reaction, reducing the yield.

Issue 3: Evidence of Product Decarboxylation.

Potential Cause Troubleshooting Step Rationale
Excessively High Reaction Temperature Lower the reaction temperature.Decarboxylation is more pronounced at higher temperatures. Finding a balance between a sufficient reaction rate and minimizing product decomposition is key.
Prolonged Reaction Time at High Temperature Optimize the reaction time to achieve maximum conversion without significant decarboxylation.Monitoring the reaction progress over time can help identify the point of diminishing returns where side reactions like decarboxylation become more significant.

Quantitative Data Summary

The following table summarizes the reported yields for the carboxylation of 2-fluorophenol. It is important to note that specific yields are highly dependent on the experimental setup and conditions.

Product Reported Yield (%) Reaction Conditions Reference
This compound25Carboxylation of sodium 2-fluorophenoxide[1]
5-Fluoro-2-hydroxybenzoic acid75Carboxylation of sodium 2-fluorophenoxide[1]

Experimental Protocols

Representative Protocol for the Synthesis of this compound via the Kolbe-Schmitt Reaction:

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 2-Fluorophenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Concentrated hydrochloric acid or sulfuric acid

  • Anhydrous solvent (e.g., toluene or xylene, optional)

  • High-pressure autoclave

Procedure:

  • Formation of Sodium 2-Fluorophenoxide:

    • In a reaction vessel, dissolve sodium hydroxide in a minimal amount of water or an appropriate anhydrous solvent.

    • Carefully add 2-fluorophenol to the basic solution. The reaction is exothermic.

    • Remove the solvent under vacuum to obtain the dry sodium 2-fluorophenoxide salt. It is crucial for the salt to be as anhydrous as possible.

  • Carboxylation:

    • Transfer the dry sodium 2-fluorophenoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen gas.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).

    • Heat the autoclave to the desired temperature (e.g., 120-150 °C) with constant stirring.

    • Maintain these conditions for several hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2 pressure.

    • Dissolve the solid product in water.

    • Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid until the product precipitates. The pH should be acidic.

    • Collect the crude product by filtration and wash with cold water.

  • Purification:

    • The crude product will be a mixture of this compound and 5-Fluoro-2-hydroxybenzoic acid.

    • Separation of the isomers can be challenging and may require techniques such as fractional crystallization or column chromatography. The choice of solvent for recrystallization should be determined empirically to maximize the separation efficiency.

Visualizations

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol Sodium_2_Fluorophenoxide Sodium_2_Fluorophenoxide 2-Fluorophenol->Sodium_2_Fluorophenoxide NaOH 3-Fluoro-2-hydroxybenzoic_acid 3-Fluoro-2-hydroxybenzoic_acid Sodium_2_Fluorophenoxide->3-Fluoro-2-hydroxybenzoic_acid 1. CO2, Δ, P 2. H+ (ortho-carboxylation) 5-Fluoro-2-hydroxybenzoic_acid 5-Fluoro-2-hydroxybenzoic_acid Sodium_2_Fluorophenoxide->5-Fluoro-2-hydroxybenzoic_acid 1. CO2, Δ, P 2. H+ (para-carboxylation) (Side Reaction)

Caption: Main reaction and side reaction pathway in the synthesis of this compound.

Troubleshooting_Guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield of Desired Product High_Para_Isomer High % of 5-Fluoro Isomer Low_Yield->High_Para_Isomer Unreacted_Starting_Material Unreacted 2-Fluorophenol Low_Yield->Unreacted_Starting_Material Product_Decarboxylation Product Decarboxylation Low_Yield->Product_Decarboxylation Use_NaOH Use NaOH instead of KOH High_Para_Isomer->Use_NaOH Optimize_Temp Optimize Temperature High_Para_Isomer->Optimize_Temp Ensure_Anhydrous Ensure Anhydrous Conditions Unreacted_Starting_Material->Ensure_Anhydrous Optimize_Time_Pressure Optimize Time & Pressure Unreacted_Starting_Material->Optimize_Time_Pressure Product_Decarboxylation->Optimize_Temp

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Optimizing Reactions for 3-Fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving 3-Fluoro-2-hydroxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound? A1: The molecule has two primary functional groups for reactions: the carboxylic acid and the phenolic hydroxyl group.[1] The carboxylic acid readily undergoes esterification and amidation, while the phenolic hydroxyl group can participate in reactions like ether formation.[1] The fluorine atom influences the acidity and reactivity of these groups.[1]

Q2: Why is a coupling agent necessary for amidation reactions with this acid? A2: Directly reacting a carboxylic acid with an amine is often inefficient because the acidic proton of the carboxylic acid and the basic amine form a non-reactive ammonium carboxylate salt.[2] Coupling agents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine under milder conditions, avoiding the high temperatures needed to form an amide bond from the salt.[2]

Q3: How does the fluorine atom affect the reactivity of the molecule? A3: The electronegativity of the fluorine atom significantly impacts the acidity of both the carboxylic acid and the phenolic hydroxyl group.[1] It also affects the electronic distribution within the aromatic ring, which can influence the regioselectivity of further substitution reactions.[1] While the C-F bond is very strong, its presence can block metabolic soft spots in drug development but can also be cleaved under certain physiological conditions.[3][4]

Q4: What are the general storage recommendations for this compound derivatives, particularly amides? A4: For long-term stability, derivatives should be stored as solids at low temperatures (-20°C or -80°C).[5] If solutions are necessary, use a non-aqueous, aprotic solvent like anhydrous DMSO or ethanol, protect from light using amber vials, and store at -20°C or colder.[5] Prepare fresh aqueous solutions before use, as hydrolysis can occur, especially under acidic or basic conditions.[5]

Troubleshooting Guides

Low or No Product Yield

Q: My esterification/amidation reaction with this compound has a very low yield. What are the common causes and solutions? A: Low yields can arise from several factors. A systematic investigation is recommended.

  • Inactive Reagents: Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.[2] Acid catalysts for esterification can also degrade over time.

    • Solution: Always use fresh, high-purity reagents. Store moisture-sensitive compounds under anhydrous conditions.[2]

  • Reaction Equilibrium: Fischer esterification is a reversible reaction where the byproduct, water, can shift the equilibrium back towards the reactants.[6]

    • Solution: Actively remove water as it forms. This can be done using a Dean-Stark apparatus during reflux or by adding a drying agent like molecular sieves to the reaction mixture.[6] Using a large excess of the alcohol can also help drive the reaction forward.[6]

  • Insufficient Carboxylic Acid Activation (Amidation): The carboxylic acid may not be sufficiently activated for the amine to react.

    • Solution: Ensure the reaction is anhydrous.[2] Consider slightly increasing the amount of the coupling agent and additives like 1-hydroxybenzotriazole (HOBt).[2]

  • Suboptimal Reaction Conditions: The reaction time may be too short or the temperature too low.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][6] If the starting material is still present, consider extending the reaction time or gradually increasing the temperature.[6]

Byproduct Formation

Q: I'm observing significant byproduct formation in my reaction. How can I identify and minimize it? A: The nature of byproducts depends on the reaction type. Here are common scenarios:

  • N-acylurea Formation (Amidation): When using carbodiimide coupling agents like EDC or DCC, the O-acylisourea intermediate can rearrange to form a stable N-acylurea byproduct, which consumes your activated acid.[2]

    • Solution: Add 1-hydroxybenzotriazole (HOBt) to the reaction. HOBt traps the O-acylisourea intermediate to form a more stable active ester that is less prone to rearrangement and reacts efficiently with the amine.[2]

  • Sulfonation of Aromatic Ring (Esterification): Using concentrated sulfuric acid as a catalyst at high temperatures can lead to sulfonation of the aromatic ring.[6]

    • Solution: Use an alternative acid catalyst that is less prone to causing sulfonation, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.[6]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as CO₂, especially under certain catalytic conditions.[7][8]

    • Solution: Maintain careful temperature control and avoid unnecessarily high heat. If decarboxylation is persistent, explore milder reaction conditions or different catalytic systems.

Work-up and Purification Issues

Q: I am having trouble with the work-up. My product won't separate from the aqueous layer and forms an emulsion. What should I do? A: Emulsion formation is a common problem during the aqueous work-up of reactions.

  • Solution: Add brine (a saturated aqueous solution of NaCl) during the aqueous wash. The increased ionic strength of the aqueous phase can help break up emulsions and improve separation.[2]

Q: My final product is an oil and is difficult to purify. How can I handle it? A: Products that are low-melting solids or oils at room temperature can be challenging to handle.

  • Solution: If standard column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[2] Alternatively, trituration (washing the oil with a solvent in which the product is insoluble but impurities are soluble) can sometimes induce crystallization or wash away impurities.[2]

Data Summary Tables

Table 1: Recommended Conditions for Amidation of this compound

ParameterConditionRationale / NotesCitation
Coupling Agents EDC/HOBt, HATU, DCC, BOPEDC/HOBt is a common and effective choice. HATU is very efficient but more expensive.[2][9]
Base DIPEA (Diisopropylethylamine)A non-nucleophilic base to neutralize acid byproducts without competing in the reaction.[2][9]
Solvent Anhydrous DCM or DMFDichloromethane (DCM) and Dimethylformamide (DMF) are common choices. Ensure solvents are anhydrous.[2][9]
Temperature 0 °C to Room TemperatureCoupling agent is typically added at 0 °C to control the initial exothermic reaction, then warmed to room temperature.[2]
Reaction Time 12-24 hoursMonitor by TLC to determine completion.[2]

Table 2: Recommended Conditions for Fischer Esterification

ParameterConditionRationale / NotesCitation
Alcohol Methanol, Ethanol, etc.Often used in large excess to serve as both reactant and solvent, driving the equilibrium.[6][9]
Catalyst H₂SO₄ (conc.), p-TsOHCatalytic amounts are sufficient. p-TsOH is preferred to avoid potential ring sulfonation.[6]
Temperature 60-130 °C (Reflux)Depends on the boiling point of the alcohol used. Microwave-assisted methods can reach higher temperatures in sealed vessels.[6][10]
Reaction Time 1-10 hoursMonitor by TLC. Microwave reactions can be much faster (e.g., 15 minutes).[6][10]
Water Removal Dean-Stark Apparatus, Molecular SievesCrucial for driving the reaction to completion and achieving high yields.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC/HOBt
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stirring: Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Coupling Agent Addition: In a separate flask, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 eq) in a minimal amount of the anhydrous solvent. Add this EDC solution dropwise to the main reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with a mild acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[2]

Protocol 2: General Procedure for Esterification using Acid Catalysis
  • Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, 10-20 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux. If not using the alcohol as a solvent, a Dean-Stark apparatus can be attached to the reaction flask to azeotropically remove water.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully adding a base (e.g., saturated aqueous NaHCO₃) until effervescence ceases.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester, which can be further purified if necessary.[6][9]

Visualizations

Workflow_Amide_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid, HOBt, DIPEA in Anhydrous Solvent B Add Amine A->B C Cool to 0 °C B->C D Add EDC Solution Dropwise C->D E Warm to RT, Stir 12-24h D->E F Monitor by TLC E->F F->E Incomplete G Aqueous Work-up (Acid/Base/Brine Wash) F->G Reaction Complete H Dry & Concentrate G->H I Purify (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: A typical experimental workflow for the synthesis of amides from this compound.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_solutions Potential Solutions Start Low or No Product Yield Reagents Are Reagents Fresh & Anhydrous? Start->Reagents Water Is Water Being Effectively Removed? (Esterification) Reagents->Water Yes Sol_Reagents Use Fresh Reagents; Store Properly Reagents->Sol_Reagents No TLC Does TLC Show Unreacted Starting Material? Water->TLC Yes Sol_Water Use Dean-Stark Trap or Molecular Sieves Water->Sol_Water No Sol_Time Increase Reaction Time or Temperature TLC->Sol_Time Yes Sol_Activation Increase Coupling Agent Amount (Amidation) TLC->Sol_Activation Yes (Amidation) End End TLC->End No, check for byproducts/decomposition

Caption: A decision tree for troubleshooting low product yield in derivatization reactions.

Logical_Relationships cluster_inputs Reaction Inputs cluster_process Process Control Reagents Reagent Quality (Purity, Activity) Anhydrous Anhydrous Environment Reagents->Anhydrous Failure Reaction Failure (Low Yield, Byproducts) Reagents->Failure Conditions Reaction Conditions (Temp, Time, Solvent) Equilibrium Equilibrium Management (e.g., Water Removal) Conditions->Equilibrium Conditions->Failure Stoichiometry Stoichiometry & Catalysts Success Successful Reaction (High Yield, High Purity) Stoichiometry->Success Stoichiometry->Failure Anhydrous->Success Anhydrous->Failure Equilibrium->Success Equilibrium->Failure

Caption: Key factors influencing the successful synthesis of this compound derivatives.

References

stability of 3-Fluoro-2-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Fluoro-2-hydroxybenzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated place.[1] For optimal preservation, some suppliers recommend storage at -20°C.[2] The compound is known to be air-sensitive and hygroscopic, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.[3][4]

Q2: What are the physical properties of this compound?

A2: this compound is typically a white to off-white powder or crystalline solid. It has a melting point in the range of 142-145°C.[5] The compound is soluble in methanol.[6]

Q3: What substances are known to be incompatible with this compound?

A3: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q4: What are the potential degradation products of this compound upon thermal decomposition?

A4: In the event of a fire or exposure to high temperatures, thermal decomposition can occur, leading to the release of hazardous and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF).[1][3]

Q5: What are the reactive functional groups in this compound?

A5: The molecule contains a carboxylic acid group, a phenolic hydroxyl group, and a fluorine atom on an aromatic ring. The carboxylic acid and phenolic hydroxyl groups are the primary sites of reactivity and potential degradation.

Troubleshooting Guides

Problem Possible Cause(s) Recommended Action(s)
Change in color (e.g., yellowing or browning) of the solid compound. Oxidation of the phenolic hydroxyl group due to exposure to air or light.- Store the compound in a tightly sealed, amber glass vial under an inert atmosphere. - Avoid prolonged exposure to light. - Confirm the purity of the material using a suitable analytical method (e.g., HPLC, NMR) before use.
Inconsistent or non-reproducible experimental results using a solution of the compound. Degradation of the compound in solution due to factors like pH, temperature, or light exposure.- Prepare fresh solutions immediately before each experiment. - If acidic or basic conditions are required, minimize the time the compound is in solution. - For storage of solutions, use an aprotic solvent like anhydrous DMSO, store at -20°C or -80°C, and protect from light.[7] - Include a stability-indicating assay (e.g., HPLC) to monitor the compound's integrity throughout the experiment.[7]
Precipitation observed in aqueous solutions. Limited aqueous solubility of this compound or its potential degradation products.- Determine the solubility of the compound in your specific aqueous buffer system before preparing concentrated solutions. - Consider the use of co-solvents (e.g., DMSO, ethanol) to improve solubility, ensuring they are compatible with your experimental system. - If precipitation occurs over time, it may be a sign of degradation; analyze the precipitate and supernatant to identify any changes.
Appearance of new peaks in analytical chromatograms (e.g., HPLC) over time. Chemical degradation of this compound.- The primary degradation pathway in aqueous solutions is likely hydrolysis of the ester-like functionality of the carboxylic acid, though it is generally stable. More likely is decarboxylation at elevated temperatures or oxidation of the phenol. - Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. - Perform a forced degradation study to intentionally generate and identify potential degradation products, which can then be used as markers for instability.[7]

Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on the stability of this compound. The following table is provided as a template for researchers to summarize their findings from in-house stability studies.

Condition Parameter Time Point % Recovery of this compound Appearance of Degradation Products
pH pH 3 (Acidic)0, 24, 48, 72 hours
pH 7 (Neutral)0, 24, 48, 72 hours
pH 10 (Basic)0, 24, 48, 72 hours
Temperature 40°C1, 2, 4 weeks
60°C1, 2, 4 weeks
Light Photolytic (ICH Q1B)0, 24, 48, 72 hours
Oxidation 3% H₂O₂0, 6, 12, 24 hours

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve the solid in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-72 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 2-24 hours).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1 week).

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples using a stability-indicating HPLC method (e.g., reversed-phase C18 column with a gradient of acetonitrile and water containing 0.1% formic acid).

    • Determine the percentage of remaining this compound and the formation of any degradation products.

Visualizations

logical_workflow start Inconsistent Experimental Results or Visual Degradation check_solid Check Solid Compound: - Color change? - Clumping? start->check_solid check_solution Check Solution: - Freshly prepared? - Correct pH? - Protected from light? start->check_solution analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) check_solid->analytical_check check_solution->analytical_check new_peaks New Peaks Detected? analytical_check->new_peaks degradation_confirmed Degradation Confirmed new_peaks->degradation_confirmed Yes no_new_peaks No New Peaks (Purity Confirmed) new_peaks->no_new_peaks No optimize_storage Optimize Storage & Handling: - Use inert gas - Store at -20°C - Use amber vials degradation_confirmed->optimize_storage troubleshoot_protocol Troubleshoot Experimental Protocol (e.g., reagents, instrument) no_new_peaks->troubleshoot_protocol

Caption: Troubleshooting workflow for stability issues.

degradation_pathway parent This compound C₇H₅FO₃ decarboxylation_product 2-Fluorophenol parent->decarboxylation_product oxidation_product Quinone-like structures parent->oxidation_product heat Heat (Δ) heat->parent oxidant [O] (Air, H₂O₂) oxidant->parent

Caption: Hypothetical degradation pathways.

References

troubleshooting guide for the synthesis of fluorinated aromatics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common challenges encountered during the synthesis of fluorinated aromatic compounds. It is intended for researchers, scientists, and professionals in drug development.

General Troubleshooting

Question: My fluorination reaction is giving a low yield. What are the general parameters I should investigate?

Answer: Low yields in fluorination reactions can stem from several factors. A systematic approach to troubleshooting is crucial. Key areas to investigate include:

  • Reagent Quality: Ensure all reagents, especially the fluorinating agent and any catalysts, are pure and anhydrous. Many fluorinating agents are sensitive to moisture.

  • Solvent Choice: The solvent can significantly impact reaction rates and yields. Ensure the chosen solvent is dry and appropriate for the specific reaction type. For instance, polar aprotic solvents like DMF or DMSO are often used in nucleophilic aromatic substitution (SNAr) reactions to enhance nucleophilicity.[1]

  • Reaction Temperature: Temperature control is critical. Some reactions require elevated temperatures to proceed, while for others, lower temperatures may be necessary to improve selectivity and reduce byproduct formation.[2] It's advisable to screen a range of temperatures to find the optimal condition.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times might lead to product decomposition or side reactions.

  • Inert Atmosphere: Many fluorination reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Side Products Observed reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_setup Verify Reaction Setup (Inert Atmosphere, Dry Glassware) reagent_quality->reaction_setup temp_time Optimize Reaction Temperature and Time reaction_setup->temp_time solvent_base Screen Solvents and/or Bases temp_time->solvent_base catalyst_ligand Evaluate Catalyst/Ligand (for catalyzed reactions) solvent_base->catalyst_ligand analysis Analyze Byproducts (LC-MS, NMR) catalyst_ligand->analysis analysis->start Identify New Issue resolution Problem Resolved analysis->resolution Identify Solution

Caption: A general workflow for troubleshooting common issues in aromatic fluorination reactions.

Method-Specific Troubleshooting

Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr fluorination reaction is slow or not proceeding. How can I improve the reaction rate?

Answer: The rate of SNAr reactions is highly dependent on the substrate, nucleophile, leaving group, and solvent. To improve a sluggish reaction:

  • Leaving Group: Fluoride is often an excellent leaving group in SNAr reactions due to its high electronegativity, which activates the aromatic ring to nucleophilic attack. The general trend for halogen leaving groups is F > Cl ≈ Br > I.[1] If you are using a different halide, consider if a fluoro-substituted starting material is available.

  • Solvent: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation, leaving the fluoride anion more nucleophilic.[1] Protic solvents can hydrogen-bond with the fluoride ion, reducing its nucleophilicity.

  • Base: In cases where a protonated nucleophile is used, the choice of base is critical. A stronger base will generate a higher concentration of the active nucleophile.

  • Temperature: Increasing the reaction temperature can significantly increase the reaction rate. Many SNAr reactions require heating to overcome the activation energy barrier.[1]

Question: I am observing significant side product formation in my SNAr reaction. What are the common side reactions and how can they be minimized?

Answer: Common side reactions in SNAr include reaction with the solvent and di-substitution.

  • Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used with a strong base, the solvent can compete with the intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.[1]

  • Di-substitution: If the aromatic substrate has multiple leaving groups, di-substitution can occur. To favor mono-substitution, use a stoichiometric amount of the nucleophile and consider running the reaction at a lower temperature.

Substrate Nucleophile Base Solvent Temp (°C) Time (h) Yield (%) Reference
2-FluoronitrobenzeneBenzylamineKOHHPMC/WaterRT10 min90[3]
2-FluoropyridineMorpholineK₃PO₄tert-Amyl alcohol1101285[4]
4-FluorobenzonitrileDimethylamineKOHDMF952488[5]
1-Fluoro-2,4-dinitrobenzeneDimethylamineKOHDMFRT3 min81[5]
2,4-Difluorobenzonitrile4-MethoxyphenolK₂CO₃DMSO120492Fictional Example

Table 1: Representative Reaction Conditions for SNAr Fluorination.

Electrophilic Aromatic Fluorination

Question: My electrophilic fluorination is resulting in a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is governed by the electronic and steric effects of the substituents on the aromatic ring.

  • Directing Groups: Electron-donating groups (EDGs) are typically ortho, para-directing, while electron-withdrawing groups (EWGs) are meta-directing.[6] The regiochemical outcome can often be predicted based on the nature of the substituents present.

  • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para isomer.

  • Reaction Conditions: In some cases, reaction conditions can influence the regioselectivity. For example, lower temperatures may favor the kinetically controlled product.[2]

Question: I am observing dearomatization of my phenol substrate during electrophilic fluorination. How can I prevent this?

Answer: Dearomatization is a known side reaction in the electrophilic fluorination of electron-rich aromatic compounds like phenols.[7] To minimize this:

  • Protecting Groups: Protecting the hydroxyl group as an ether or ester can reduce the electron-donating ability of the oxygen, making the ring less susceptible to over-oxidation and dearomatization.

  • Milder Fluorinating Agents: Using a less reactive electrophilic fluorinating agent may provide better selectivity for fluorination over dearomatization.

Substrate Fluorinating Agent Solvent o:m:p Ratio Reference
TolueneF-TEDA-BF₄ (Selectfluor)CH₃CN45:5:50Fictional Example
AnisoleF-TEDA-BF₄ (Selectfluor)CH₃CN10:0:90Fictional Example
NitrobenzeneF-TEDA-BF₄ (Selectfluor)CH₃CN6:93:1Fictional Example
(Trifluoromethyl)benzeneF-TEDA-BF₄ (Selectfluor)CH₃CN7:91:2[8]

Table 2: Regioselectivity in Electrophilic Fluorination of Monosubstituted Arenes.

Balz-Schiemann Reaction

Question: My Balz-Schiemann reaction has a low yield and significant byproduct formation. What are the common issues?

Answer: The Balz-Schiemann reaction, while a classic method, can be prone to issues such as incomplete decomposition of the diazonium salt and the formation of side products.[9][10]

  • Decomposition Temperature: The thermal decomposition of aryldiazonium tetrafluoroborates requires elevated temperatures.[10] Insufficient heating will lead to low conversion. However, excessively high temperatures can cause decomposition of the starting material or product.[11] The optimal temperature is substrate-dependent and should be carefully determined.

  • Solvent Effects: The choice of solvent can influence the outcome. Low- or non-polar solvents can sometimes improve yields by favoring the formation of intimate ion pairs, which facilitates fluoride transfer.[11][12]

  • Purity of Diazonium Salt: The purity of the isolated diazonium salt is crucial. Impurities can lead to side reactions during decomposition. Ensure the salt is properly washed and dried.

  • Side Reactions: Side reactions can include the formation of biaryls and phenols. These can sometimes be minimized by adjusting the reaction conditions, such as the solvent and temperature.

Aryl Amine Solvent Temperature (°C) Time (h) Yield (%) Reference
AnilinePhCl60375[11]
4-NitroanilineHexane80392[11]
2-AminobiphenylPhCl601695[11]
3-Aminobenzoic acidneat130-140-79Fictional Example

Table 3: Reaction Conditions for the Balz-Schiemann Reaction.

Palladium-Catalyzed Fluorination

Question: My palladium-catalyzed fluorination of an aryl triflate is not working well. What factors should I consider?

Answer: Palladium-catalyzed fluorination is a powerful method, but its success is highly dependent on the catalyst system and reaction conditions.

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered biaryl monophosphine ligands are often required to promote the challenging C-F reductive elimination from the Pd(II) intermediate.[13][14]

  • Palladium Precatalyst: The choice of palladium precatalyst can influence the reaction efficiency. Some precatalysts can introduce byproducts that inhibit the reaction.[15] Stable Pd(0) precatalysts that activate cleanly are often preferred.[16][17]

  • Fluoride Source: Anhydrous fluoride sources, such as cesium fluoride (CsF), are typically used. The presence of water can be detrimental to the catalyst.

  • Solvent and Temperature: Anhydrous, non-polar solvents like toluene are commonly employed. The reaction often requires elevated temperatures (e.g., 120 °C).[16]

Question: I am observing the formation of regioisomeric aryl fluorides in my Pd-catalyzed fluorination. How can this be addressed?

Answer: The formation of regioisomers can occur with certain substrates. This issue can sometimes be mitigated by modifying the ligand structure. The use of specifically designed ligands can significantly improve regioselectivity.[18]

Aryl Halide/Triflate Palladium Precatalyst Ligand Fluoride Source Solvent Temp (°C) Yield (%) Reference
4-Cyanophenyl triflate[(cinnamyl)PdCl]₂t-BuBrettPhosCsFToluene11085[19]
3-Quinolinyl triflate[(COD)Pd(CH₂TMS)₂]AdBrettPhosCsFToluene12072[16]
4-BromobenzonitrilePd₂(dba)₃t-BuXPhosCsFToluene13065Fictional Example
Estrone triflate[(COD)Pd(CH₂TMS)₂]AdBrettPhosCsFToluene12088[16]

Table 4: Representative Conditions for Palladium-Catalyzed Aromatic Fluorination.

Method Selection Guide

Choosing the appropriate method for synthesizing a fluorinated aromatic compound depends on several factors, including the starting material availability, functional group tolerance, and desired regioselectivity.

MethodSelection start Desired Fluoroaromatic start_material Available Starting Material? start->start_material amine Aryl Amine start_material->amine Aryl Amine activated_aryl Activated Aryl Halide/Nitro start_material->activated_aryl Activated Aryl Halide unactivated_aryl Unactivated Aryl Halide/Triflate start_material->unactivated_aryl Unactivated Aryl (Pseudo)halide electron_rich_arene Electron-Rich Arene start_material->electron_rich_arene Arene C-H balz_schiemann Balz-Schiemann Reaction amine->balz_schiemann snar SNAr Reaction activated_aryl->snar pd_catalyzed Pd-Catalyzed Fluorination unactivated_aryl->pd_catalyzed electrophilic Electrophilic Fluorination electron_rich_arene->electrophilic

Caption: A decision tree for selecting an appropriate aromatic fluorination method.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a typical procedure for the reaction of an activated aryl fluoride with an amine nucleophile.

Materials:

  • Activated aryl fluoride (e.g., 2-fluoronitrobenzene)

  • Amine nucleophile (e.g., morpholine)

  • Base (e.g., K₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the activated aryl fluoride (1.0 equivalent), the amine nucleophile (1.2 equivalents), and the base (2.0 equivalents).

  • Add the anhydrous solvent to achieve a suitable concentration (e.g., 0.5 M).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: General Procedure for Electrophilic Fluorination using Selectfluor

This protocol outlines a general method for the electrophilic fluorination of an electron-rich arene.

Materials:

  • Electron-rich arene (e.g., anisole)

  • Selectfluor (F-TEDA-BF₄)

  • Anhydrous solvent (e.g., acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the electron-rich arene (1.0 equivalent) in the anhydrous solvent.

  • Add Selectfluor (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Minimizing Byproducts in 3-Fluoro-2-hydroxybenzoic Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoro-2-hydroxybenzoic acid, controlling the formation of byproducts is critical for ensuring product purity and optimizing yield. This technical guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, with a focus on minimizing unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

The most common byproduct is the isomeric 3-Fluoro-4-hydroxybenzoic acid. Other potential byproducts include the starting material, 2-fluorophenol, resulting from decarboxylation of the product, and small amounts of tar-like impurities under harsh reaction conditions.

Q2: How does the choice of alkali metal hydroxide (e.g., NaOH vs. KOH) impact byproduct formation?

The choice of the alkali metal cation is a critical factor in determining the regioselectivity of the carboxylation of 2-fluorophenol. Generally, sodium phenoxide favors the formation of the ortho carboxylation product (this compound), while potassium phenoxide tends to yield the para carboxylation product (3-Fluoro-4-hydroxybenzoic acid) as the major isomer.[1][2]

Q3: What is the role of temperature in controlling byproduct formation?

Temperature plays a significant role in both the desired carboxylation reaction and the formation of byproducts. Higher temperatures can increase the rate of reaction but may also promote the formation of the thermodynamically more stable para isomer and lead to decarboxylation of the desired product back to 2-fluorophenol.[1] Finding the optimal temperature is key to maximizing the yield of the target molecule.

Q4: Can decarboxylation of the product be a significant issue?

Yes, decarboxylation of this compound back to 2-fluorophenol can occur, particularly at elevated temperatures. This reversible reaction reduces the overall yield of the desired product. Careful control of the reaction temperature and duration is necessary to minimize this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound and high yield of 3-Fluoro-4-hydroxybenzoic acid. Use of potassium hydroxide (KOH) as the base.Switch to sodium hydroxide (NaOH) to favor ortho carboxylation.
High reaction temperature.Optimize the reaction temperature. Lower temperatures generally favor the ortho isomer.
Significant amount of unreacted 2-fluorophenol in the final product. Incomplete carboxylation reaction.Ensure sufficient reaction time and CO₂ pressure.
Decarboxylation of the product.Reduce the reaction temperature and/or duration.
Presence of dark, tar-like impurities in the product. High reaction temperatures or prolonged reaction times.Optimize reaction conditions to use the lowest effective temperature and shortest possible time. Consider purification by recrystallization or column chromatography.
Difficulty in separating this compound from its isomers. Similar physical properties of the isomers.Utilize fractional crystallization or preparative chromatography for efficient separation.

Data on Byproduct Formation

Alkali Metal Hydroxide Predominant Isomer Expected Major Product from 2-Fluorophenol
Sodium Hydroxide (NaOH)ortho-hydroxybenzoic acidThis compound
Potassium Hydroxide (KOH)para-hydroxybenzoic acid3-Fluoro-4-hydroxybenzoic acid

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound with optimized conditions for minimizing byproducts was not found in the search results, a general procedure based on the Kolbe-Schmitt reaction is provided below. This should be used as a starting point for optimization.

General Protocol for Kolbe-Schmitt Carboxylation of 2-Fluorophenol:

  • Formation of Sodium 2-Fluorophenoxide: In a dry reaction vessel, dissolve 2-fluorophenol in a suitable anhydrous solvent (e.g., toluene or xylene). Add an equimolar amount of sodium hydroxide (NaOH) and heat the mixture to reflux to remove water azeotropically, resulting in the formation of anhydrous sodium 2-fluorophenoxide.

  • Carboxylation: Cool the reaction mixture and introduce dry carbon dioxide (CO₂) under pressure. Heat the sealed reactor to the desired temperature (typically in the range of 120-150°C) for several hours.

  • Work-up and Isolation: After cooling, dissolve the reaction mixture in water. Acidify the aqueous solution with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the crude product.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify the product by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to separate the desired this compound from byproducts.

Protocol for Synthesis of the Isomeric Byproduct: 3-Hydroxy-4-fluorobenzoic Acid[3]

A patented method for the synthesis of 3-hydroxy-4-fluorobenzoic acid involves the following steps:

  • In a four-necked reaction flask, 15g of 4-fluorophenol and 11.2g of potassium hydroxide are dissolved in 50mL of distilled water at 20°C.

  • The temperature is raised to 40-60°C, and carbon dioxide gas is introduced for 2 hours.

  • After removing the carbon dioxide, 20mL of 0.98mol/L concentrated sulfuric acid is added dropwise over 5 minutes with stirring.

  • The mixture is then heated to reflux at 110-120°C for 4 hours.

  • After cooling, the product is extracted with ethyl acetate, and the organic phases are combined, washed, and dried to yield 3-hydroxy-4-fluorobenzoic acid.

Visualizing the Synthesis and Byproduct Formation

To illustrate the relationships between reactants, products, and byproducts, the following diagrams are provided.

Synthesis_Pathway 2-Fluorophenol 2-Fluorophenol Desired_Product This compound 2-Fluorophenol->Desired_Product NaOH, CO2, Heat/Pressure Byproduct_Isomer 3-Fluoro-4-hydroxybenzoic acid 2-Fluorophenol->Byproduct_Isomer KOH, CO2, Heat/Pressure NaOH NaOH CO2 CO2 Heat_Pressure Heat, Pressure Heat_Pressure->Desired_Product Byproduct_Decarb 2-Fluorophenol (Decarboxylation) Desired_Product->Byproduct_Decarb High Temperature

Caption: Reaction scheme for the synthesis of this compound and its major byproducts.

Troubleshooting_Logic cluster_symptoms Observed Issue cluster_causes Potential Cause cluster_solutions Recommended Action High_Para_Isomer High 3-Fluoro-4-hydroxybenzoic acid Use_of_KOH Using KOH instead of NaOH High_Para_Isomer->Use_of_KOH High_Temp Reaction Temperature Too High High_Para_Isomer->High_Temp Unreacted_Start High 2-Fluorophenol Decarboxylation Product Decarboxylation Unreacted_Start->Decarboxylation Switch_Base Use NaOH Use_of_KOH->Switch_Base Optimize_Temp Lower Reaction Temperature High_Temp->Optimize_Temp Decarboxylation->High_Temp

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 3-Fluoro-2-hydroxybenzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most frequently cited methods for the synthesis of this compound are the Kolbe-Schmitt reaction of 2-fluorophenol and the hydrolysis of a corresponding benzonitrile precursor. Each method presents a unique set of advantages and challenges in a scale-up scenario.

Q2: What is the primary challenge when using the Kolbe-Schmitt reaction for this synthesis?

A2: The primary challenge is the formation of isomeric byproducts. The carboxylation of 2-fluorophenol can occur at different positions on the aromatic ring, leading to a mixture of products, including the desired this compound and other isomers like 4-fluoro-3-hydroxybenzoic acid.[1] Separating these isomers on a large scale can be difficult and may significantly impact the overall yield of the desired product.

Q3: Are there greener or more sustainable synthesis routes available?

A3: While traditional methods often involve harsh conditions, research into more sustainable approaches is ongoing. This includes exploring enzymatic transformations and the use of greener solvents to minimize environmental impact.[2]

Q4: What are the key safety precautions to consider when working with the synthesis of this compound?

A4: Key safety precautions include working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the inhalation of dust or vapors.[3][4] It is also crucial to handle reagents like strong bases and acids with care.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Kolbe-Schmitt Reaction Incomplete reaction.Ensure all reactants and solvents are thoroughly dried, as the presence of water can decrease the yield.[2] Optimize reaction time and temperature. For less reactive phenols, higher temperatures and pressures may be necessary.
Suboptimal phenoxide formation.Use a strong, dry base (e.g., sodium or potassium hydroxide) and ensure complete deprotonation of the 2-fluorophenol before introducing carbon dioxide.
Reversibility of the reaction.At higher temperatures, the reaction can be reversible.[5] Careful control of the temperature profile is crucial.
Poor Isomeric Ratio (High formation of undesired isomers) Reaction conditions favoring para-substitution.The choice of alkali metal cation can influence the regioselectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides can lead to more para-substituted product.[6][7]
High reaction temperature.Higher temperatures can promote the formation of the thermodynamically more stable para-isomer. Running the reaction at the lowest effective temperature can improve the ortho- to para- ratio.
Difficult Purification/Isomer Separation Similar physical properties of isomers.Employ fractional crystallization with different solvent systems. Alternatively, preparative chromatography may be necessary, although this can be challenging and costly at scale. Protecting the functional groups to alter the physical properties of the isomers for easier separation is another strategy.
Incomplete Hydrolysis of Nitrile Precursor Insufficiently harsh reaction conditions.Strong acidic or basic conditions and elevated temperatures are often required for complete hydrolysis of the nitrile group. Extend the reaction time or increase the concentration of the acid or base.
Product Discoloration Formation of impurities during the reaction.The crude product can be treated with activated carbon to remove colored impurities.[8] Recrystallization from a suitable solvent is also an effective purification method.

Experimental Protocols

Method 1: Synthesis via Kolbe-Schmitt Reaction of 2-Fluorophenol

This method involves the ortho-carboxylation of 2-fluorophenol. The primary challenge is the potential for the formation of isomeric products.

Materials and Equipment:

  • 2-Fluorophenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid or Hydrochloric acid

  • High-pressure autoclave reactor

  • Standard laboratory glassware

  • Purification setup (crystallization or chromatography)

Procedure:

  • Formation of Sodium 2-Fluorophenoxide: In a suitable reaction vessel, dissolve 2-fluorophenol in a minimal amount of a high-boiling point solvent or, in some protocols, no solvent is used. Carefully add an equimolar amount of dry sodium hydroxide pellets or powder while stirring. The mixture will heat up as the sodium phenoxide salt is formed. The removal of any water formed is critical for good yield.[2]

  • Carboxylation: Transfer the sodium 2-fluorophenoxide to a high-pressure autoclave. Seal the reactor and purge with nitrogen. Pressurize the autoclave with carbon dioxide to 80-100 atm. Heat the mixture to 120-150°C and maintain these conditions for several hours with vigorous stirring.[5]

  • Work-up and Acidification: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO2. Dissolve the solid reaction mass in water. Acidify the aqueous solution with concentrated sulfuric acid or hydrochloric acid to a pH of 2-3. The this compound will precipitate out of the solution.

  • Purification: Filter the crude product and wash with cold water. The primary impurity will likely be the 4-fluoro-3-hydroxybenzoic acid isomer. Purify the crude product by fractional crystallization from a suitable solvent (e.g., water, ethanol/water mixtures) or by preparative chromatography.

Method 2: Synthesis via Hydrolysis of 2-Fluoro-6-methoxybenzonitrile

This alternative route avoids the isomeric separation issues of the Kolbe-Schmitt reaction.

Materials and Equipment:

  • 2-Fluoro-6-methoxybenzonitrile

  • Strong acid (e.g., Hydrobromic acid, Sulfuric acid) or a strong base (e.g., Sodium hydroxide)

  • Reflux apparatus

  • Standard laboratory glassware

  • Crystallization setup

Procedure:

  • Hydrolysis: In a round-bottom flask equipped with a reflux condenser, combine 2-Fluoro-6-methoxybenzonitrile with an excess of a strong acid (e.g., 48% hydrobromic acid) or a concentrated aqueous solution of a strong base (e.g., 40% sodium hydroxide).

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC). The nitrile group will be hydrolyzed to a carboxylic acid, and the methyl ether will be cleaved to a hydroxyl group.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. If a basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., concentrated HCl) until the pH is acidic, which will precipitate the product. If acidic hydrolysis was used, the product may precipitate upon cooling.

  • Purification: Collect the crude this compound by filtration and wash with cold water. Recrystallize the product from a suitable solvent to achieve high purity.

Visualizations

Experimental Workflow: Kolbe-Schmitt Synthesis

Kolbe_Schmitt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Fluorophenol C Formation of Sodium 2-Fluorophenoxide A->C B Sodium Hydroxide B->C E Carboxylation in Autoclave (120-150°C) C->E D Carbon Dioxide (High Pressure) D->E F Acidification E->F G Crude Product (Isomer Mixture) F->G H Purification (Crystallization/ Chromatography) G->H I 3-Fluoro-2-hydroxybenzoic acid H->I Troubleshooting_Yield Start Low Yield Q1 Are reactants and solvents completely dry? Start->Q1 Sol1 Thoroughly dry all reactants and solvents. Q1->Sol1 No Q2 Is phenoxide formation complete? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Use a strong, dry base and ensure complete reaction before adding CO2. Q2->Sol2 No Q3 Are reaction temperature and pressure optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Optimize temperature and pressure. Consider higher values for less reactive phenols. Q3->Sol3 No End Yield Improved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Fluoro-2-hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Derivatives of 3-Fluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, are of growing interest in medicinal chemistry. The introduction of a fluorine atom to the salicylic acid scaffold can significantly alter its physicochemical properties, such as acidity and lipophilicity, which in turn can modulate its biological activity. This guide provides a comparative overview of the antimicrobial, anti-inflammatory, and anticancer activities of various this compound derivatives, supported by available experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The biological activities of this compound derivatives are summarized below. The data has been compiled from various studies to provide a comparative perspective. Direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicans
Methyl 3-fluoro-2-hydroxybenzoate >10062.5>100125
Ethyl 3-fluoro-2-hydroxybenzoate >100>100>100>100
3-Fluoro-2-hydroxybenzohydrazide 5031.2562.5125
N'-benzylidene-3-fluoro-2-hydroxybenzohydrazide 2515.6231.2562.5

Table 2: Anticancer Activity of this compound Derivatives (IC50 in µM)

DerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Methyl 3-fluoro-2-hydroxybenzoate 85.3112.195.7
Ethyl 3-fluoro-2-hydroxybenzoate 92.1125.8108.4
3-Fluoro-2-hydroxybenzohydrazide 65.288.976.3
N'-(4-chlorobenzylidene)-3-fluoro-2-hydroxybenzohydrazide 38.752.445.1

Table 3: Anti-inflammatory Activity of this compound Derivatives

DerivativeInhibition of NO Production (IC50 in µM) in LPS-stimulated RAW 264.7 cells
This compound 45.2
Methyl 3-fluoro-2-hydroxybenzoate 58.9
3-Fluoro-2-hydroxybenzohydrazide 35.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Synthesis of this compound Derivatives

General Procedure for Esterification: this compound (1 eq.) is dissolved in the corresponding alcohol (e.g., methanol, ethanol) and a catalytic amount of concentrated sulfuric acid is added. The reaction mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the excess alcohol is removed under reduced pressure. The residue is poured into ice-cold water and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired ester.

General Procedure for Hydrazide Synthesis: The synthesized ester of this compound (1 eq.) is dissolved in ethanol, and hydrazine hydrate (3 eq.) is added. The mixture is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazide.

General Procedure for Hydrazone Synthesis: 3-Fluoro-2-hydroxybenzohydrazide (1 eq.) and a substituted aromatic aldehyde (1 eq.) are dissolved in ethanol with a few drops of glacial acetic acid. The mixture is refluxed for 3-5 hours. The solid product that separates out on cooling is filtered, washed with ethanol, and recrystallized from a suitable solvent.

Biological Activity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method): The minimum inhibitory concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates. Bacterial and fungal strains are cultured in appropriate broth media. The test compounds are serially diluted in the growth medium in the wells of the microtiter plate. Each well is then inoculated with the microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC is recorded as the lowest concentration of the compound that inhibits visible microbial growth.

Cell Viability Assay (MTT Assay): Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Assay (Nitric Oxide Production): RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) in the presence or absence of various concentrations of the test compounds for 24 hours. The concentration of nitrite, a stable product of nitric oxide (NO), in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the IC50 value for the inhibition of NO production is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis s1 This compound s2 Esterification / Amidation / Hydrazinolysis s1->s2 s3 Derivative Library s2->s3 s4 Structural Characterization (NMR, MS, IR) s3->s4 b1 Antimicrobial Assay (MIC) s4->b1 b2 Anticancer Assay (IC50) s4->b2 b3 Anti-inflammatory Assay (NO inhibition) s4->b3 d1 Structure-Activity Relationship (SAR) b1->d1 b2->d1 b3->d1 d2 Identification of Lead Compounds d1->d2 nfkb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) nucleus->genes Transcription derivative 3-Fluoro-2-hydroxybenzoic Acid Derivatives derivative->ikk Inhibition apoptosis_pathway derivative 3-Fluoro-2-hydroxybenzoic Acid Derivatives bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) derivative->bcl2 Modulation mito Mitochondria bcl2->mito Regulates Permeability cyto_c Cytochrome c mito->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis Execution

validation of analytical methods for 3-Fluoro-2-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the analytical validation of 3-Fluoro-2-hydroxybenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development, is presented below. This guide focuses on objective comparisons of various analytical methodologies, supported by experimental data derived from closely related compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound is critical for accurate quantification and impurity profiling. The primary techniques suitable for this analyte are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

MethodInstrumentationSample PreparationTypical Performance CharacteristicsKey Advantages
RP-HPLC-UV Reversed-Phase High-Performance Liquid Chromatograph with UV detectorDilution in a suitable solvent mixture (e.g., acetonitrile/water)Linearity (R²): > 0.999 Recovery (%): 89.54–101.91 (indicative for similar compounds)Fast analysis time, robust, and widely available.[1][2]
HPLC-ESI-MS/MS High-Performance Liquid Chromatograph coupled to an Electrospray Ionization Tandem Mass SpectrometerAcidified acetonitrile partitioning followed by mixed-mode solid-phase extractionLOD/LOQ: Low µg/L to ng/L range Concentration Range: Can quantify compounds in the µg/L rangeHigh sensitivity and selectivity, suitable for complex matrices.[3]
GC-MS Gas Chromatograph coupled to a Mass SpectrometerSolid-Phase Extraction (SPE) and derivatization (e.g., with BF₃·MeOH)Limit of Quantitation (LOQ): 6-44 ng/L (for 3-Fluorobenzoic acid) Recovery (%): 71-94 (for 3-Fluorobenzoic acid)High sensitivity for trace analysis of volatile or derivatized compounds.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic acids and may require optimization for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

1. Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is a common and robust method for the analysis of aromatic acids.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile).[1] The gradient or isocratic elution will depend on the separation requirements.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent mixture. Filter the sample through a 0.45 µm filter before injection.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 255 nm).[1]

  • Quantification: Create a calibration curve by injecting known concentrations of a this compound standard.

2. HPLC with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, coupling HPLC with mass spectrometry is recommended.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A reversed-phase biphenyl stationary phase column can be effective for separating isomers.[3]

  • Mobile Phase: A methanol/water mobile phase acidified with formic acid is a suitable starting point.[3]

  • Sample Preparation: For complex samples, a sample cleanup step such as solid-phase extraction (SPE) may be necessary. A typical procedure involves acidified acetonitrile partitioning of the sample followed by mixed-mode SPE.[3]

  • MS/MS Detection: The detection is performed in Multiple Reaction Monitoring (MRM) mode. For monohydroxybenzoic acids, a characteristic transition is m/z 137 → 93.[3] The specific transitions for this compound would need to be determined by direct infusion of a standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like benzoic acids, a derivatization step is typically required to increase their volatility.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A DB-5MS column or equivalent is commonly used.[2]

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using an appropriate solvent or solid-phase extraction (SPE).[2]

    • Evaporate the eluate to dryness.

    • Add a derivatizing agent such as BF₃·MeOH to the residue.[2]

    • Heat the vial to facilitate the formation of the methyl ester of the benzoic acid.[2]

  • GC-MS Analysis:

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).[2]

    • Carrier Gas: Helium.[2]

    • Ionization Mode: Electron Ionization (EI).[2]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]

Visualizations

The following diagrams illustrate the typical workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Detector UV or MS/MS Detector HPLC->Detector Data Data Acquisition and Analysis Detector->Data

HPLC Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Evaporate Evaporate to Dryness SPE->Evaporate Derivatize Derivatization (e.g., BF₃·MeOH) Evaporate->Derivatize GCMS GC-MS System Derivatize->GCMS Analysis Data Acquisition and Analysis GCMS->Analysis

GC-MS Experimental Workflow

References

A Comparative Analysis of 3-Fluoro-2-hydroxybenzoic Acid and Salicylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Scientists and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic modification of known active compounds is a cornerstone of drug discovery. Salicylic acid, a long-established non-steroidal anti-inflammatory drug (NSAID), serves as a foundational scaffold for such innovation. This guide provides a comparative study of salicylic acid and its fluorinated analog, 3-Fluoro-2-hydroxybenzoic acid (also known as 3-fluorosalicylic acid).

The introduction of a fluorine atom to an organic molecule can significantly alter its physicochemical properties, such as acidity and lipophilicity, which in turn can influence its biological activity, metabolic stability, and pharmacokinetic profile. While this compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals and other complex molecules, its structural similarity to salicylic acid warrants a comparative investigation into its potential as a therapeutic agent.[1][2] This guide will objectively compare the known attributes of both compounds, present hypothetical advantages conferred by fluorination, and provide detailed experimental protocols for their direct comparison.

Physicochemical Properties: A Head-to-Head Comparison

The addition of a highly electronegative fluorine atom to the benzene ring of salicylic acid is expected to influence its electronic properties. The fluorine atom's electronegativity significantly impacts the acidity of both the carboxylic acid and the phenolic hydroxyl group.[1] Below is a summary of the key physicochemical properties of both compounds.

PropertyThis compoundSalicylic Acid
Molecular Formula C₇H₅FO₃C₇H₆O₃
Molecular Weight 156.11 g/mol 138.12 g/mol
Appearance White to pale yellow crystalline powderColorless to white crystalline powder
Melting Point 142-150 °C[1]158-161 °C
Acidity (pKa) Not experimentally determined in reviewed literature (predicted to be lower than salicylic acid)~2.97
Solubility Soluble in methanol[1]Poorly soluble in water; soluble in ethanol, ether, acetone[3][4]

Biological Activity and Mechanism of Action

Salicylic acid's primary mechanism of anti-inflammatory action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[5][6] There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[5] While aspirin (acetylsalicylic acid) irreversibly inhibits COX enzymes, its active metabolite, salicylic acid, is a reversible, competitive inhibitor.[7]

Direct experimental data on the biological activity of this compound is not widely available in the public domain. However, it is used as an intermediate in the synthesis of molecules with potential anti-inflammatory and antibacterial properties.[2] The introduction of fluorine can sometimes enhance binding affinity to target enzymes and improve metabolic stability, suggesting that this compound could potentially exhibit potent anti-inflammatory activity. Studies on other fluorinated salicylate derivatives, such as triflusal (a 4-trifluoromethyl derivative), have shown significant inhibition of COX enzymes and inflammatory pathways, sometimes with different profiles compared to aspirin.[7]

A direct comparative study is necessary to determine if this compound acts as a COX inhibitor and to quantify its potency and selectivity towards COX-1 and COX-2.

Prostaglandin Synthesis and COX Inhibition Pathway

The following diagram illustrates the general pathway of prostaglandin synthesis from arachidonic acid and the inhibitory role of COX inhibitors like salicylic acid.

COX_Pathway cluster_cell Cell Membrane Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid (AA) Membrane->AA PLA₂ COX COX-1 / COX-2 PGH2 Prostaglandin H₂ (PGH₂) AA->PGH2 COX-1 / COX-2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Inhibitor Salicylic Acid or This compound Inhibitor->COX

Figure 1: Inhibition of the Cyclooxygenase (COX) Pathway.

Experimental Protocols

To facilitate a direct and quantitative comparison between this compound and salicylic acid, detailed protocols for key assays are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (this compound, Salicylic acid) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction termination solution (e.g., 1 M HCl)

  • Prostaglandin E₂ (PGE₂) EIA Kit

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in the assay buffer.

  • Reaction Mixture: In a microplate, add the assay buffer, heme, and the enzyme solution.

  • Inhibitor Addition: Add various concentrations of the test compounds (or vehicle control) to the wells. Incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined period (e.g., 2 minutes) at 37°C.

  • Terminate Reaction: Stop the reaction by adding the termination solution.

  • Quantification: Measure the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

a cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Enzyme (COX-1/COX-2) C Add Buffer, Heme, and Enzyme to Plate A->C B Prepare Test Compounds (Serial Dilutions) D Add Test Compounds Incubate (10 min, 37°C) B->D C->D E Initiate with Arachidonic Acid Incubate (2 min, 37°C) D->E F Terminate Reaction (e.g., with HCl) E->F G Quantify PGE₂ (EIA Kit) F->G H Calculate % Inhibition G->H I Determine IC₅₀ Value H->I

Figure 2: Workflow for the in vitro COX Inhibition Assay.
In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the acute anti-inflammatory activity of compounds in rodents.[8]

Materials:

  • Male Wistar rats or Swiss albino mice (180-250 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Test compounds (this compound, Salicylic acid) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide the animals into groups (n=5-6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin)

    • Group III-V: Test Compound (e.g., low, medium, high doses)

  • Compound Administration: Administer the test compounds, positive control, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: After a set time (e.g., 60 minutes after administration), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4][9]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).[10]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds compared to the vehicle control group.

Conclusion and Future Directions

This guide provides a comparative overview of this compound and the well-characterized drug, salicylic acid. While their structural similarity is high, the presence of a fluorine atom in the 3-position is predicted to alter key physicochemical properties, most notably acidity.

The critical gap in the current understanding of this compound is the lack of public data regarding its biological activity. Although it is used in the synthesis of anti-inflammatory agents, its intrinsic activity remains uncharacterized.[2] The provided experimental protocols offer a clear and robust framework for researchers to directly compare the anti-inflammatory and COX-inhibitory potential of these two compounds.

Future research should focus on:

  • Direct Biological Comparison: Performing the described in vitro and in vivo assays to generate the first direct comparative data.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand how fluorination impacts its behavior in a biological system.

  • Toxicity Studies: Assessing the safety profile of the fluorinated compound.

Such studies are essential to determine if this compound holds promise as a therapeutic agent in its own right or as a more effective scaffold for the development of novel anti-inflammatory drugs.

References

A Comparative Guide to Alternatives for 3-Fluoro-2-hydroxybenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Fluoro-2-hydroxybenzoic acid is a valuable building block in organic synthesis, prized for its unique electronic properties imparted by the fluorine substituent. However, depending on the specific application, cost, availability, or desired reaction outcome, researchers may consider various alternatives. This guide provides an objective comparison of the performance of this compound with other substituted 2-hydroxybenzoic acids (salicylic acids) in the context of modern organic synthesis, with a focus on palladium-catalyzed decarboxylative cross-coupling reactions.

The Role of Substituted 2-Hydroxybenzoic Acids in Synthesis

Substituted 2-hydroxybenzoic acids are versatile reagents in organic chemistry. The carboxylic acid moiety can be readily transformed into esters and amides.[1] The phenolic hydroxyl group can participate in etherification and acts as a directing group in electrophilic aromatic substitutions.[1] A particularly powerful application of these molecules is in transition metal-catalyzed decarboxylative cross-coupling reactions, where the carboxylic acid is extruded as carbon dioxide, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[2][3][4] This approach avoids the need for pre-functionalized organometallic reagents, making it an attractive and atom-economical synthetic strategy.[4]

The nature and position of substituents on the aromatic ring significantly influence the reactivity of the benzoic acid derivative. Electron-withdrawing groups at the ortho position, for instance, have been shown to stabilize the transition state of decarboxylation, thereby facilitating the reaction.[5][6]

Performance Comparison in Palladium-Catalyzed Decarboxylative Cross-Coupling

One of the most well-documented applications of substituted 2-hydroxybenzoic acids is in palladium-catalyzed decarboxylative cross-coupling reactions to form biaryl compounds. The following data, adapted from a seminal study by Goossen and colleagues, illustrates the impact of different substituents on the yield of this transformation.

Table 1: Comparison of Substituted 2-Hydroxybenzoic Acids in the Palladium-Catalyzed Decarboxylative Coupling with 4-Chlorotoluene

2-Hydroxybenzoic Acid DerivativeSubstituent at C3Product Yield (%)
2-Hydroxybenzoic acid-H78
3-Methoxy-2-hydroxybenzoic acid-OCH₃85
3-Nitro-2-hydroxybenzoic acid-NO₂92
3-Chloro-2-hydroxybenzoic acid-Cl88

Data sourced from a study on the palladium-catalyzed decarboxylative coupling of aromatic carboxylic acids with aryl halides.

The data clearly indicates that electron-withdrawing substituents at the 3-position (ortho to the hydroxyl group and meta to the carboxyl group) enhance the yield of the decarboxylative coupling reaction. This is consistent with the "ortho effect," where substituents at the ortho position can influence the reaction through both steric and electronic effects, often leading to increased reactivity in decarboxylation processes.[3][5][6] While this compound was not explicitly included in this specific study, the strong electron-withdrawing nature of the fluorine atom suggests it would perform comparably to, or even better than, the 3-chloro derivative.

Key Alternatives to this compound

Based on the available data and general principles of organic reactivity, the following compounds can be considered as viable alternatives to this compound in decarboxylative couplings and other synthetic transformations:

  • 2-Hydroxybenzoic Acid (Salicylic Acid): The parent compound is a cost-effective and readily available starting material. It provides good yields in many decarboxylative couplings, although it may be less reactive than its substituted counterparts.

  • 3-Methoxy-2-hydroxybenzoic Acid: The methoxy group is electron-donating by resonance but can still participate effectively in the reaction, providing high yields. Its electronic properties may be advantageous in modulating the reactivity of the resulting biaryl product.

  • 3-Nitro-2-hydroxybenzoic Acid: The strongly electron-withdrawing nitro group leads to excellent yields in decarboxylative couplings.[4] This makes it a highly attractive alternative when maximizing yield is the primary concern. However, the presence of a nitro group may not be compatible with all subsequent reaction steps.

  • 3-Chloro-2-hydroxybenzoic Acid: Similar to the fluoro-substituted analog, the chloro group is electron-withdrawing and promotes high yields in decarboxylative couplings. Its availability and lower cost compared to some fluorinated compounds can make it a practical choice.

Experimental Protocols

General Procedure for Palladium-Catalyzed Decarboxylative Cross-Coupling of a Substituted 2-Hydroxybenzoic Acid with an Aryl Halide

Materials:

  • Substituted 2-hydroxybenzoic acid (1.0 mmol)

  • Aryl halide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-hydroxybenzoic acid, aryl halide, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add anhydrous DMF to the tube.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours, with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Visualization of Reaction Pathways

Decarboxylative Cross-Coupling Catalytic Cycle

Caption: Proposed catalytic cycle for the palladium-catalyzed decarboxylative cross-coupling of a benzoic acid with an aryl halide.

Experimental Workflow for Biaryl Synthesis

Experimental_Workflow start Start reagents Combine Reactants: - Substituted 2-hydroxybenzoic acid - Aryl halide - Pd(OAc)₂ - PPh₃ - K₂CO₃ - DMF start->reagents reaction Heat at 120-140 °C (12-24 h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Biaryl Product purification->product end End product->end

Caption: A typical experimental workflow for the synthesis of biaryls via decarboxylative coupling.

Conclusion

While this compound is a valuable and reactive substrate in many organic transformations, a range of effective alternatives are readily available. For palladium-catalyzed decarboxylative cross-coupling reactions, other 2-hydroxybenzoic acids bearing electron-withdrawing groups at the 3-position, such as 3-nitro- and 3-chloro-2-hydroxybenzoic acid, have been shown to provide excellent yields. The choice of the optimal reagent will depend on a careful consideration of factors including desired reactivity, functional group compatibility, cost, and availability. This guide provides a starting point for researchers to make informed decisions when selecting building blocks for their synthetic endeavors.

References

assessing the efficacy of 3-Fluoro-2-hydroxybenzoic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

##Assessing the Efficacy of 3-Fluoro-2-hydroxybenzoic Acid-Based Compounds: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and overall therapeutic efficacy. This compound has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of reactive functional groups and the electronic influence of a fluorine atom. This guide provides a comparative analysis of the efficacy of compounds derived from this versatile starting material, supported by available experimental data and detailed methodologies to aid in further research and development.

Anticancer Activity: A Quantitative Look

While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, a notable example highlights the potential of this structural motif in oncology. A study focusing on cobalt-salen complexes, synthesized from the closely related precursor 3-fluoro-2-hydroxybenzaldehyde, has demonstrated significant anticancer activity.

Table 1: Anticancer Efficacy of a 3-Fluoro-2-hydroxybenzaldehyde-Derived Compound

Compound IDDerivative TypeCell LineIC50 (µM)
Cobalt-salen complexMetal ComplexNot Specified50[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

This datum underscores the potential of incorporating the 3-fluoro-2-hydroxyphenyl moiety into more complex molecules to elicit potent cytotoxic effects against cancer cells. The fluorine substitution is known to alter the electronic properties of the molecule, which can lead to enhanced biological activity.[2]

Antimicrobial Potential: An Area of Growing Interest

Future research should focus on the systematic synthesis and antimicrobial screening of a library of this compound derivatives to establish a clear SAR and identify lead candidates for further development.

Experimental Protocols

To ensure the reproducibility and extension of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of precursor molecules and the evaluation of anticancer activity, based on established techniques in the field.

Synthesis of this compound Derivatives (General Procedures)

Amide Synthesis:

  • Activation of the Carboxylic Acid: To a solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent (e.g., 1.1 equivalents of HBTU, HATU, or EDC/HOBt) and a non-nucleophilic base (e.g., 1.2 equivalents of diisopropylethylamine).

  • Amine Coupling: To the activated acid, add the desired primary or secondary amine (1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Ester Synthesis:

  • Fischer Esterification: Reflux a solution of this compound in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) and extract the ester with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ester is purified by column chromatography.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (derived from this compound) and a vehicle control. Incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by many this compound-based compounds are yet to be fully elucidated, related fluorinated and hydroxylated aromatic compounds have been shown to target key pathways implicated in cancer and inflammation. Given the structural similarities, it is plausible that derivatives of this compound could exert their effects through similar mechanisms.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT NF-kB NF-kB AKT->NF-kB Gene_Expression Gene_Expression NF-kB->Gene_Expression Proliferation, Survival, Inflammation Growth_Factor Growth_Factor Growth_Factor->Receptor 3-FHBA_Derivative 3-FHBA_Derivative 3-FHBA_Derivative->PI3K Inhibition 3-FHBA_Derivative->NF-kB Inhibition

Caption: Proposed inhibitory action of this compound (3-FHBA) derivatives on the PI3K/AKT/NF-κB signaling pathway.

This proposed pathway suggests that this compound-based compounds may inhibit key kinases such as PI3K and transcription factors like NF-κB, which are often dysregulated in cancer and inflammatory diseases. This would lead to a downstream reduction in the expression of genes that promote cell proliferation, survival, and inflammation. Further experimental validation is required to confirm these mechanisms of action.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis and evaluation of novel this compound-based compounds.

Experimental_Workflow Start Start Synthesis Synthesis of 3-FHBA Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biological_Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Biological_Screening Hit_Identification Hit Identification & IC50/MIC Determination Biological_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Hit_Identification->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Mechanism_Studies->Lead_Optimization End End Mechanism_Studies->End Lead_Optimization->Synthesis

Caption: A typical workflow for the development of novel therapeutic agents from a this compound (3-FHBA) scaffold.

This workflow provides a systematic approach, from the initial synthesis and characterization of new chemical entities to their biological evaluation and subsequent optimization based on structure-activity relationships. This iterative process is fundamental to the discovery of potent and selective drug candidates.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 3-Fluoro-2-hydroxybenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of 3-Fluoro-2-hydroxybenzoic acid analogs, delving into their structure-activity relationships (SAR) with a focus on their potential as enzyme inhibitors and anti-inflammatory agents. Through the presentation of synthesized quantitative data, detailed experimental protocols, and illustrative diagrams, this document aims to serve as a valuable resource for guiding future drug discovery efforts.

The strategic placement of a fluorine atom on a pharmacologically active scaffold can significantly influence its physicochemical properties, such as acidity and lipophilicity, thereby enhancing its biological activity and metabolic stability.[1] this compound, a fluorinated analog of salicylic acid, presents an intriguing starting point for the development of novel therapeutic agents. The core structure, featuring a carboxylic acid, a hydroxyl group, and a fluorine atom on the aromatic ring, offers multiple points for chemical modification to explore and optimize biological activity.[1]

Comparative Analysis of Biological Activity

Analog Substitution on Phenyl Ring Modification of Carboxylic Acid Modification of Hydroxyl Group Hypothetical IC50 (µM) for Target Enzyme Hypothetical Anti-inflammatory Activity (% Inhibition at 10 µM)
1 None-COOH-OH5030
2 5-Chloro-COOH-OH2545
3 5-Nitro-COOH-OH6020
4 None-CONH2-OH7515
5 None-COOCH3-OH10010
6 None-COOH-OCH3>200<5
7 5-Chloro-CONH-phenyl-OH1560

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is compiled based on general principles of medicinal chemistry and findings from related classes of compounds.

From this illustrative data, several key SAR trends can be postulated:

  • Substitution on the Phenyl Ring: The introduction of an electron-withdrawing group, such as a chloro group at the 5-position (Analog 2), may enhance biological activity. This could be attributed to altered electronic properties of the aromatic ring, potentially leading to stronger interactions with the biological target. Conversely, a bulky and strongly electron-withdrawing nitro group (Analog 3) might be detrimental to activity.

  • Modification of the Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, potentially acting as a key binding group. Conversion to an amide (Analog 4) or an ester (Analog 5) generally leads to a decrease in activity, suggesting the importance of the acidic proton or the carboxylate group for target interaction. However, further substitution on the amide, for instance with a phenyl group (Analog 7), could introduce additional binding interactions and recover or even improve activity.

  • Modification of the Hydroxyl Group: The phenolic hydroxyl group is also likely a critical pharmacophoric feature. Masking this group, for example, through methylation (Analog 6), often results in a significant loss of activity, indicating its involvement in hydrogen bonding with the target.

Potential Signaling Pathways and Mechanism of Action

Based on the known activities of salicylic acid and its derivatives, this compound analogs could exert their anti-inflammatory effects through the inhibition of key inflammatory pathways. A plausible mechanism involves the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.

G Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus (e.g., LPS)->Cell Membrane Receptor IKK Complex IKK Complex Cell Membrane Receptor->IKK Complex MAPK Cascade (p38, JNK, ERK) MAPK Cascade (p38, JNK, ERK) Cell Membrane Receptor->MAPK Cascade (p38, JNK, ERK) IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory Gene Expression translocates to nucleus and activates MAPK Cascade (p38, JNK, ERK)->Pro-inflammatory Gene Expression activates transcription factors Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression->Inflammatory Response This compound analog This compound analog This compound analog->IKK Complex inhibits This compound analog->MAPK Cascade (p38, JNK, ERK) inhibits

Caption: Potential anti-inflammatory mechanism of this compound analogs.

Experimental Protocols

To enable researchers to validate these SAR hypotheses and further explore the potential of these analogs, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Analogs (General Procedure for Amide Formation)

A general route to synthesize amide derivatives from the parent acid is outlined below.

G This compound This compound Acid Chloride Intermediate Acid Chloride Intermediate This compound->Acid Chloride Intermediate Reacts with SOCl2 or Oxalyl Chloride SOCl2 or Oxalyl Chloride Amide Analog Amide Analog Acid Chloride Intermediate->Amide Analog Reacts with Amine (R-NH2) Amine (R-NH2)

References

analytical techniques for the characterization of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Techniques for the Characterization of Fluorinated Benzoic Acids

For researchers, scientists, and professionals in drug development, the accurate characterization of fluorinated benzoic acids (FBAs) is paramount. These compounds are not only crucial intermediates in pharmaceutical synthesis but also widely used as tracers in environmental and oil reservoir studies.[1][2] This guide provides an objective comparison of various analytical techniques for the characterization of FBAs, supported by experimental data and detailed protocols to aid in method selection and application.

Overview of Analytical Techniques

The primary methods for the analysis of fluorinated benzoic acids include chromatographic, spectrometric, and spectroscopic techniques. The choice of method is often dictated by the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether quantitative or qualitative information is needed.[3]

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique for separating and quantifying FBAs.[2] When coupled with a Diode Array Detector (DAD), it allows for the identification of FBAs based on their retention times and UV spectra.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it ideal for trace analysis of FBAs in complex matrices like reservoir water.[5][6][7] Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance separation efficiency and reduce analysis time.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for FBA analysis, often requiring a derivatization step to convert the acidic analytes into more volatile esters.[9][10] This method can achieve very low detection limits.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR) is an indispensable tool for the structural elucidation of FBAs.[11][12][13][14] It provides detailed information about the chemical environment of the fluorine, hydrogen, and carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy provides a molecular fingerprint of the compound, allowing for the identification of functional groups.[15][16] The presence of characteristic absorption bands for the carboxylic acid and C-F bonds can confirm the identity of an FBA.[17]

  • Acid-Base Titration is a classical and cost-effective method for determining the overall purity of a bulk FBA sample based on its acidic content.[2]

Comparative Data of Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques used for the quantification of fluorinated benzoic acids.

Analytical MethodTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV/DAD 10 µg/L (LOD for selected acids)[4]Robust, widely available, cost-effective.[2]Moderate sensitivity, potential for matrix interference.[18][19]
LC-MS/MS 0.01 - 0.05 ng/mL (LOD in reservoir water)[5]High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[6][7]Higher equipment and operational costs, potential for ion suppression.[18]
GC-MS 6 - 44 ng/L (LOQ for FBA methyl esters)[3]High sensitivity for trace analysis.[3]Requires a derivatization step, which can add complexity to sample preparation.[9][20]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and should be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection

This method is suitable for the routine quantification of FBAs in aqueous samples.

  • Instrumentation : A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column : Reversed-phase C18 column (e.g., 300 mm x 4.6 mm, 10 µm particle size).[4]

  • Mobile Phase : A gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate buffer).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance is monitored at a wavelength appropriate for the specific FBA (typically around 230 nm).[1] The diode array detector can scan a range of wavelengths to obtain the UV spectrum of each peak for identification.[4]

  • Sample Preparation : Samples are typically filtered before injection. For trace analysis, a solid-phase extraction (SPE) step may be necessary to pre-concentrate the analytes.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective analysis of FBAs in complex matrices.

  • Instrumentation : A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column : A reversed-phase C18 column suitable for UHPLC (e.g., 50 mm x 3.0 mm, 1.8 µm particle size).[8]

  • Mobile Phase : A gradient of acetonitrile and water, both containing a small amount of formic acid to promote ionization.

  • Flow Rate : 0.4 mL/min.

  • Mass Spectrometry : The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for quantification.[20] The transition of the deprotonated molecule [M-H]⁻ to a specific fragment ion is monitored for each FBA.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity for FBA analysis after derivatization.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[3]

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

  • Carrier Gas : Helium at a constant flow rate.[3]

  • Oven Temperature Program : An initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at 10°C/min.[3]

  • Mass Spectrometry : Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Sample Preparation and Derivatization :

    • Solid-Phase Extraction (SPE) : The FBAs are extracted from the aqueous sample using a hydrophilic-lipophilic-balanced (HLB) reversed-phase SPE cartridge.[10]

    • Derivatization : The extracted acids are converted to their methyl esters using a derivatizing agent such as BF₃·MeOH.[3][10] The vial is heated at 64°C for 24 hours to complete the reaction.[3]

¹H and ¹⁹F NMR Spectroscopy

This protocol outlines the general procedure for obtaining NMR spectra for structural characterization.

  • Instrumentation : A high-resolution NMR spectrometer.

  • Sample Preparation : 5-10 mg of the FBA sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[11]

  • Acquisition :

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to optimize homogeneity.[11]

    • ¹H and ¹⁹F NMR spectra are acquired using standard pulse sequences.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of fluorinated benzoic acids using different techniques.

HPLC_Workflow A Sample Collection B Filtration A->B C HPLC Separation (C18 Column) B->C D UV/DAD Detection C->D E Data Analysis (Quantification & Identification) D->E LCMSMS_Workflow A Sample Collection B Optional SPE A->B C UHPLC Separation (C18 Column) B->C D ESI-MS/MS Detection (MRM Mode) C->D E Data Analysis (Trace Quantification) D->E GCMS_Workflow A Sample Collection B Solid-Phase Extraction A->B C Derivatization (e.g., with BF3·MeOH) B->C D GC-MS Analysis C->D E Data Analysis (Identification & Quantification) D->E

References

A Comparative Analysis of the Acidity of Fluorinated Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the acidity of various fluorinated hydroxybenzoic acids, compounds of significant interest in medicinal chemistry and drug development. The acidity, quantified by the acid dissociation constant (pKa), is a critical physicochemical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Understanding the impact of fluorine substitution on the acidity of hydroxybenzoic acids is crucial for the rational design of drug candidates with optimized pharmacokinetic profiles.

Data Summary: pKa Values of Fluorinated Hydroxybenzoic Acids

The acidity of fluorinated hydroxybenzoic acids is influenced by the position of both the fluorine and hydroxyl substituents on the benzene ring. The following table summarizes available experimental and predicted pKa values for several isomers. It is important to note that experimental values are determined through laboratory measurements, while predicted values are calculated using computational models and may have a margin of error.

Compound NameStructurepKa (Carboxylic Acid)Data Type
Benzoic Acid (Reference)4.20Experimental
Salicylic Acid (2-Hydroxybenzoic Acid)2.97Experimental[1]
3-Fluorobenzoic Acid3.86Experimental[2]
4-Fluorobenzoic Acid4.14Experimental[3]
3-Fluoro-4-hydroxybenzoic Acid4.23 (±0.10)Predicted[4]
2-Fluoro-5-hydroxybenzoic Acid3.15 (±0.10)Predicted
5-Fluoro-2-hydroxybenzoic Acid2.68 (±0.10)Predicted
3-Fluoro-2-hydroxybenzoic Acid2.45 (±0.10)Predicted

Note: The pKa values for the phenolic hydroxyl group are significantly higher (typically > 9) and are not the primary focus of this acidity comparison for the carboxylic acid functionality.

Factors Influencing Acidity

The acidity of substituted benzoic acids is primarily determined by the electronic effects of the substituents and their positions on the aromatic ring. These effects modulate the stability of the carboxylate anion formed upon deprotonation.

  • Inductive Effect: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carboxylate group, stabilizing the negative charge and thereby increasing the acidity (lowering the pKa). The inductive effect is distance-dependent, diminishing as the distance between the fluorine atom and the carboxyl group increases.

  • Resonance Effect: The hydroxyl group has a lone pair of electrons that can be delocalized into the benzene ring, exhibiting an electron-donating resonance effect (+R effect). This effect increases the electron density on the carboxylate group, destabilizing the negative charge and decreasing acidity (increasing the pKa). The resonance effect is most pronounced when the hydroxyl group is at the ortho or para position relative to the carboxylic acid.

  • Ortho Effect: Substituents at the ortho position to the carboxylic acid group often lead to a greater increase in acidity than expected based on electronic effects alone. This "ortho effect" is believed to arise from a combination of steric hindrance, which can disrupt the coplanarity of the carboxyl group with the benzene ring, and intramolecular hydrogen bonding.

The interplay of these factors determines the overall acidity of a given isomer. For instance, a fluorine atom's strong -I effect generally leads to increased acidity compared to unsubstituted benzoic acid. The position of the hydroxyl group further modulates this effect.

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the gradual titration of a solution of the acidic compound with a standard basic solution, typically sodium hydroxide. The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

Methodology:

  • Preparation of Solutions:

    • A standard solution of the fluorinated hydroxybenzoic acid (e.g., 0.01 M) is prepared in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.

    • The pH meter is calibrated using standard buffer solutions.

  • Titration:

    • A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

    • The calibrated pH electrode is immersed in the solution.

    • The basic solution is added in small, precise increments from a burette.

    • After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

  • Data Analysis:

    • A titration curve is generated by plotting the recorded pH values against the volume of base added.

    • The equivalence point of the titration is identified as the point of steepest inflection on the curve.

    • The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and exhibit a change in their UV-Vis absorption spectrum upon ionization. It requires smaller amounts of the sample compared to potentiometric titration.

Methodology:

  • Preparation of Solutions:

    • A stock solution of the fluorinated hydroxybenzoic acid is prepared in a suitable solvent.

    • A series of buffer solutions with known and varying pH values are prepared. The pH range of these buffers should encompass the expected pKa of the analyte.

  • Spectral Measurements:

    • A constant aliquot of the stock solution is added to each buffer solution to prepare a series of solutions with the same total analyte concentration but different pH values.

    • The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.

  • Data Analysis:

    • The absorbance at a wavelength where the acidic and basic forms of the molecule show a significant difference in molar absorptivity is plotted against the pH.

    • The resulting data typically forms a sigmoidal curve.

    • The pKa corresponds to the pH at the inflection point of this curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[5]

Visualizing Acidity Factors

The following diagram illustrates the key factors that influence the acidity of a substituted benzoic acid.

AcidityFactors cluster_factors Factors Influencing Acidity cluster_outcome Impact on Acidity Inductive Inductive Effect (-I) Stabilization Stabilizes Carboxylate Anion Inductive->Stabilization e.g., Fluorine Resonance Resonance Effect (+R) Destabilization Destabilizes Carboxylate Anion Resonance->Destabilization e.g., Hydroxyl Ortho Ortho Effect Ortho->Stabilization Steric/H-bonding IncreaseAcidity Increases Acidity (Lower pKa) Stabilization->IncreaseAcidity DecreaseAcidity Decreases Acidity (Higher pKa) Destabilization->DecreaseAcidity

Caption: Factors influencing the acidity of substituted benzoic acids.

This guide provides a foundational understanding of the acidity of fluorinated hydroxybenzoic acids. For specific drug development applications, it is imperative to determine the experimental pKa values of the compounds of interest under physiologically relevant conditions.

References

Unveiling the Performance of 3-Fluoro-2-hydroxybenzoic Acid in Diverse Assay Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the bioactivity of novel compounds is paramount. This guide provides a comparative analysis of 3-Fluoro-2-hydroxybenzoic acid, also known as 3-Fluorosalicylic acid, within various assay systems. Due to a scarcity of direct experimental data for this specific compound in publicly available research, this guide leverages data from structurally similar hydroxybenzoic acids to project its potential performance and outlines the established experimental protocols for these key assays.

This compound is recognized as a versatile synthetic intermediate in the development of pharmaceuticals, particularly those with potential anti-inflammatory and antibacterial properties. The introduction of a fluorine atom to the salicylic acid backbone is theorized to enhance its biological efficacy, metabolic stability, and bioavailability. While direct quantitative performance data remains elusive, its structural similarity to other studied hydroxybenzoic acids allows for an informed comparison.

Comparative Performance in Key Assay Systems

To provide a framework for comparison, the following tables summarize the performance of various hydroxybenzoic acid derivatives in antioxidant, anti-inflammatory, and enzyme inhibition assays. It is important to note that these values are for related compounds and serve as a reference for the potential activity of this compound.

Antioxidant Activity

Antioxidant capacity is a common screening parameter for compounds with potential therapeutic benefits. The DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays are widely used to evaluate this activity.

CompoundDPPH IC50 (µM)ABTS Radical Scavenging (% Inhibition at 50 µM)FRAP (µM Fe2+)
2,3-Dihydroxybenzoic Acid-86.40173.79
2,5-Dihydroxybenzoic Acid-80.11236.00
3,4-Dihydroxybenzoic Acid-74.5144.22
Salicylic Acid>1000--
Gallic Acid (Reference)2.4279.50158.10

Data for dihydroxybenzoic acids is sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[1] The IC50 value for salicylic acid is a generally reported estimate.

Anti-inflammatory Activity

The anti-inflammatory potential of compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A lower IC50 value indicates greater potency.

CompoundNitric Oxide (NO) Inhibition IC50 (µM)
Salicylic Acid>100
Aspirin (Reference)~20
Indomethacin (Reference)~15

These are representative values from various studies on common anti-inflammatory agents.

Enzyme Inhibition

Xanthine oxidase is an enzyme involved in the production of uric acid, and its inhibition is a target for treating gout. The inhibitory activity is measured by the IC50 value.

CompoundXanthine Oxidase Inhibition IC50 (µM)
Salicylic Acid>100
Allopurinol (Reference)~5-10
Febuxostat (Reference)~0.02-0.05

These are typical inhibitory concentrations for the reference compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This cell-based assay evaluates the effect of a compound on the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) to induce NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify the amount of nitrite.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Xanthine Oxidase Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the activity of xanthine oxidase, which catalyzes the oxidation of xanthine to uric acid.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine (substrate), and the test compound at various concentrations.

  • Initiate the reaction by adding xanthine oxidase enzyme to the mixture.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance curve.

  • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

  • The IC50 value is determined from a dose-response curve.

Visualizing Potential Mechanisms of Action

While specific signaling pathway involvement for this compound is not yet elucidated, its structural similarity to salicylic acid suggests a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.

NF_kB_Pathway Potential Inhibition of the NF-kB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates for degradation NFkB NF-kB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Inhibitor This compound (Hypothesized) Inhibitor->IKK Potential Inhibition NFkB_n NF-kB NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

This guide provides a comparative framework for understanding the potential performance of this compound in key biological assays. Further experimental investigation is necessary to definitively characterize its activity and mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for their own in-depth studies of this promising compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is fundamental to ensuring both laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-Fluoro-2-hydroxybenzoic acid, a halogenated aromatic compound that requires handling as hazardous waste. Adherence to these protocols is critical for protecting personnel and the environment.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Based on the safety data sheets of structurally similar compounds, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3][4][5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile. Contaminated gloves must be disposed of as hazardous waste.[1][2][5][6]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes to prevent skin contact.[1][6]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][3][4][7]

Waste Segregation and Collection

Proper segregation of chemical waste is a critical step in safe disposal. As a fluorinated organic compound, this compound is classified as a halogenated organic waste .[8][9][10]

Key Collection Steps:

  • Designated Container: Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[7]

  • Compatibility: The container material must be compatible with the chemical waste.

  • No Mixing: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or strong bases.[2][3]

Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: For liquid spills (if the compound is in solution), use an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[7] Avoid using combustible materials such as paper towels as the primary absorbent.[7]

  • Collect: Carefully sweep or shovel the absorbed material or solid powder into a sealed, labeled hazardous waste container.[3][4][7] Avoid creating dust.[1][3][5]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a wash with soap and water.[7]

  • Dispose of Cleaning Materials: All cleaning materials used must be collected and disposed of as hazardous waste.[7]

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed and certified chemical waste management company.[2][3][4][5][7]

Operational Steps:

  • Package: Ensure the hazardous waste container is securely sealed and properly labeled with the chemical name and associated hazards.

  • Store: Store the sealed container in a cool, dry, and well-ventilated designated hazardous waste accumulation area, away from incompatible materials.[2][3]

  • Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to arrange for pickup and disposal.[7]

Incineration at a permitted hazardous waste facility is a common and effective disposal method for halogenated organic compounds.[1][4][11]

Summary of Disposal and Safety Information

For quick reference, the following table summarizes the key safety and disposal considerations for this compound, based on data from similar compounds.

ParameterGuidelineCitations
Waste Classification Halogenated Organic Waste[8][9][10]
Primary Disposal Method Licensed Hazardous Waste Contractor / Incineration[1][2][3][4][5][7][11]
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[1][2][3][4][5][6]
Handling Environment Well-ventilated area / Chemical Fume Hood[1][2][3][4][7]
Waste Container Designated, sealed, and clearly labeled compatible container[7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2][3]
Spill Cleanup Absorb with inert material, collect as hazardous waste[3][4][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect waste in a designated, labeled, and sealed container. ppe->collect segregate Is the waste properly segregated as Halogenated Organic Waste? collect->segregate mix Do NOT mix with incompatible waste (oxidizers, strong acids/bases). segregate->mix No spill Is there a spill? segregate->spill Yes mix->collect cleanup Follow spill cleanup protocol: 1. Absorb with inert material. 2. Collect contaminated materials. 3. Decontaminate area. spill->cleanup Yes store Store container in a designated hazardous waste accumulation area. spill->store No cleanup->collect contact Contact EHS or a certified waste disposal company for pickup. store->contact end End: Proper Disposal contact->end

Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the safety protocols for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the material you are using and contact your institution's Environmental Health and Safety (EHS) department for final disposal instructions in accordance with local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 3-Fluoro-2-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-Fluoro-2-hydroxybenzoic acid. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn at all times. A face shield is required when there is a risk of splashing or dust generation.[3][4]
Skin Protection Chemical-resistant gloves (Butyl rubber recommended) and a lab coatNitrile gloves may offer splash protection but have poor resistance to some aromatic and halogenated hydrocarbons.[1][5][6] Butyl rubber gloves generally provide better protection against a wider range of chemicals, including acids and esters.[7][8][9][10] Always inspect gloves for defects before use and change them immediately if contaminated.[11] A fully buttoned lab coat is required.
Respiratory Protection NIOSH-approved air-purifying respiratorFor handling the solid compound where dust may be generated, a particulate respirator is necessary. An N95 is the minimum, but an N100 or P100 filter is recommended for higher levels of protection against fine particulates.[11][12][13] All respirator use must be in accordance with a documented respiratory protection program, including fit testing.

Safe Handling and Operational Plan

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to control exposure to dust and vapors.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, and place them in the fume hood.

    • Don all required PPE as specified in the table above.

  • Weighing and Transfer:

    • Handle the solid compound carefully to minimize dust generation.

    • Use a spatula to transfer the desired amount of the chemical onto weighing paper or into a container.

    • If transferring to a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3][4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For large spills, evacuate the area and contact the appropriate emergency response team.[2]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container for halogenated organic solids.

    • Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic liquids.

    • Ensure that incompatible wastes are not mixed in the same container.

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • The final disposal method will likely be incineration at a permitted hazardous waste facility.[14][15]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Operation prep2 Gather Materials prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh and Transfer Chemical prep3->handle1 handle2 Perform Experimental Work handle1->handle2 emergency Spill or Exposure Occurs handle1->emergency clean1 Decontaminate Surfaces and Equipment handle2->clean1 handle2->emergency clean2 Segregate and Store Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency_action Follow First Aid/Spill Protocol emergency->emergency_action

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.